2-Hydroxytetracosanoic acid ethyl ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 2-hydroxytetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIPTMIZKFSVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxytetracosanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 2-hydroxytetracosanoic acid ethyl ester, a long-chain alpha-hydroxy fatty acid ester. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a robust two-step synthetic route. The first step involves the alpha-hydroxylation of the parent fatty acid, tetracosanoic acid (lignoceric acid), to yield 2-hydroxytetracosanoic acid (cerebronic acid). The second step is the subsequent esterification of the hydroxylated fatty acid with ethanol (B145695) to produce the target compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows to aid in comprehension and practical application.
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a key component of cerebrosides, a type of glycosphingolipid found predominantly in the myelin sheath of nerves. Its ethyl ester derivative, this compound, is a valuable compound for research in areas such as neurochemistry, lipidomics, and as a potential standard for analytical applications. This guide details a feasible synthetic approach, leveraging established organic chemistry principles, to produce this long-chain alpha-hydroxy fatty acid ester.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process:
-
Alpha-Hydroxylation of Tetracosanoic Acid: Conversion of the readily available tetracosanoic acid to 2-hydroxytetracosanoic acid.
-
Fischer Esterification: Reaction of 2-hydroxytetracosanoic acid with ethanol in the presence of an acid catalyst to yield the final ethyl ester product.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxytetracosanoic Acid (Cerebronic Acid)
This protocol is adapted from a method for the synthesis of α-hydroxy fatty acids.
3.1.1. Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |
| Tetracosanoic Acid | C₂₄H₄₈O₂ | 368.64 | ≥98% |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | ≥98% |
| Carbon Tetrachloride | CCl₄ | 153.82 | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | Reagent Grade |
| Water | H₂O | 18.02 | Deionized |
3.1.2. Procedure
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tetracosanoic acid (1.0 eq) in anhydrous carbon tetrachloride. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Alpha-Bromination: Cool the reaction mixture to room temperature. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of 4,4'-azobis(4-cyanovaleric acid) (AIBN). Reflux the mixture under inert atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the bromination, cool the mixture and quench by carefully adding it to a stirred solution of aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude α-bromo acid chloride.
-
Hydroxylation: Hydrolyze the crude product by refluxing with an aqueous solution of sodium hydroxide (2.0 M) for several hours.
-
Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a white precipitate forms. Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-hydroxytetracosanoic acid.
3.1.3. Expected Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| 2-Hydroxytetracosanoic Acid | (Calculated from starting material) | (To be determined experimentally) | 80-90% (estimated) | >95% |
Step 2: Synthesis of this compound
This protocol is based on the general principles of Fischer esterification.[1][2]
3.2.1. Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Hydroxytetracosanoic Acid | C₂₄H₄₈O₃ | 384.64 | As synthesized |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous, 200 proof |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |
| Brine | - | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade |
| Hexane | C₆H₁₄ | 86.18 | HPLC Grade |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | HPLC Grade |
3.2.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-hydroxytetracosanoic acid (1.0 eq) in a mixture of anhydrous ethanol (excess, e.g., 20 eq) and toluene.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl ester.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure this compound.
3.2.3. Expected Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | (Calculated from starting material) | (To be determined experimentally) | 85-95% (estimated) | >98% |
Visualization of Workflows
Caption: Detailed experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride, concentrated sulfuric acid, and hydrochloric acid are corrosive and should be handled with extreme care.
-
Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety measures.
-
Organic solvents are flammable; avoid open flames.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups (ester carbonyl, hydroxyl).
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
This technical guide provides a detailed, two-step synthesis pathway for this compound, a compound of interest for various research applications. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably synthesize this long-chain alpha-hydroxy fatty acid ester. The provided visualizations and structured data are intended to facilitate a clear understanding of the synthetic process and aid in its successful implementation in a laboratory setting.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxytetracosanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid ethyl ester is a long-chain fatty acid ester that belongs to the class of alpha-hydroxy fatty acids. These molecules are of significant interest in biomedical research due to their structural similarity to endogenous signaling molecules and their potential involvement in various physiological and pathological processes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance and associated signaling pathways.
Physicochemical Properties
| Property | Value | Source/Notes |
| IUPAC Name | ethyl 2-hydroxytetracosanoate | N/A |
| Synonyms | Cerebronic acid ethyl ester | [1] |
| CAS Number | 124111-47-3 | [1] |
| Molecular Formula | C₂₆H₅₂O₃ | [1] |
| Molecular Weight | 412.69 g/mol | [1] |
| Appearance | White solid (predicted) | Based on the properties of the parent acid.[1] |
| Boiling Point | 434.7 ± 13.0 °C at 760 mmHg | Predicted value. |
| Melting Point | Not available | Data for the parent 2-hydroxytetracosanoic acid is 101-104 °C.[1] The ester is expected to have a lower melting point. |
| Solubility | Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO and dimethylformamide. | Based on data for similar long-chain fatty acid esters. |
| Purity | >95% (commercially available) | Commercial supplier data. |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Commercial supplier data. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of 2-hydroxytetracosanoic acid.
Materials:
-
2-Hydroxytetracosanoic acid
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxytetracosanoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acid esters. Due to the high boiling point of this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior.
Materials:
-
This compound sample
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine (B92270)
-
Hexane
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Dissolve a small amount of the sample in anhydrous pyridine in a reaction vial.
-
Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 280-300°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of 300-320°C at a rate of 5-10°C/min. Hold at the final temperature for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Sharp peaks around 2920 and 2850 cm⁻¹ due to the stretching of C-H bonds in the long alkyl chain.
-
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: Two distinct absorption bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-CH₃ (ethyl group): A triplet at approximately 1.25 ppm.
-
-CH₂- (long alkyl chain): A broad multiplet around 1.2-1.6 ppm.
-
-CH₂- (adjacent to the ester oxygen): A quartet at approximately 4.2 ppm.
-
-CH(OH)-: A multiplet around 3.6-4.0 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-CH₂- (alpha to the carbonyl group): A multiplet around 2.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-CH₃ (ethyl group): A peak around 14 ppm.
-
-CH₂- (long alkyl chain): A series of peaks between 22 and 35 ppm.
-
-CH₂- (adjacent to the ester oxygen): A peak around 60-62 ppm.
-
-CH(OH)-: A peak in the range of 65-75 ppm.
-
C=O (ester carbonyl): A peak in the downfield region, around 170-175 ppm.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 412 would likely be of low intensity. Key fragmentation patterns would include:
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 383.
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z 367.
-
Alpha-cleavage adjacent to the hydroxyl group.
-
McLafferty rearrangement, if sterically feasible, leading to characteristic fragment ions.
-
A series of fragment ions separated by 14 Da, corresponding to the sequential loss of -CH₂- units from the long alkyl chain.
Biological Significance and Signaling Pathways
2-Hydroxytetracosanoic acid is a very-long-chain fatty acid (VLCFA). The metabolism of VLCFAs is primarily carried out in peroxisomes, and defects in this process are associated with a group of genetic disorders known as peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1][2] The accumulation of VLCFAs in tissues can lead to severe neurological symptoms.
While the specific biological roles of this compound are not well-defined, the parent acid and other hydroxy fatty acids are known to act as signaling molecules. They are endogenous ligands for a family of G-protein coupled receptors (GPCRs) known as hydroxy-carboxylic acid (HCA) receptors, which include GPR81 (HCA₁) and GPR109A (HCA₂).[3]
Potential Signaling Pathway: It is plausible that 2-hydroxytetracosanoic acid, after hydrolysis of the ethyl ester, could interact with HCA receptors. The activation of these receptors, which are often coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
Proposed Signaling Pathway
References
- 1. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxytetracosanoic Acid Ethyl Ester (CAS 124111-47-3): A Technical Overview of a Scarcely Characterized Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid ethyl ester, with the CAS number 124111-47-3, is a long-chain fatty acid ester. It is also known by the synonyms Cerebronic acid ethyl ester and Ethyl 2-hydroxytetracosanoate. Despite its identification in natural sources, specifically the medicinal plant Adhatoda vasica, publicly available in-depth technical data on its physicochemical properties, biological activity, and mechanisms of action remains exceptionally limited. This guide provides a comprehensive summary of the currently available information and outlines general experimental approaches that could serve as a foundation for future research.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 124111-47-3 | N/A |
| Molecular Formula | C₂₆H₅₂O₃ | N/A |
| Molecular Weight | 412.69 g/mol | N/A |
| Synonyms | This compound, Cerebronic acid ethyl ester, Ethyl 2-hydroxytetracosanoate | N/A |
Note: Properties such as melting point, boiling point, density, and solubility in various solvents have not been experimentally determined and reported in the reviewed literature.
Natural Occurrence
This compound has been identified as a constituent of the plant Adhatoda vasica. This plant, also known as Malabar nut, has a long history of use in traditional medicine, particularly for respiratory ailments. The extracts of Adhatoda vasica have been reported to possess a wide range of biological activities, including:
-
Antimicrobial
-
Antioxidant
-
Anti-inflammatory
-
Anticancer
-
Bronchodilator
It is important to note that these activities are attributed to the plant extract as a whole or to other well-characterized compounds within the plant, such as the alkaloids vasicine (B45323) and vasicinone. The specific contribution, if any, of this compound to these effects has not been elucidated.
Biological Activity and Mechanism of Action
As of the latest available data, there are no published studies detailing the specific biological activity, pharmacological effects, or mechanism of action of this compound.
Long-chain fatty acid esters, in general, are a diverse class of molecules with various biological roles. Some are involved in cellular signaling, while others are products of xenobiotic metabolism. For instance, fatty acid ethyl esters (FAEEs) are formed in the body following ethanol (B145695) consumption and can serve as markers of alcohol intake. Certain FAEEs have been implicated in the cellular damage associated with alcohol abuse. However, it is crucial to emphasize that this information pertains to the general class of compounds and cannot be directly extrapolated to this compound without specific experimental validation.
Due to the lack of information on its biological targets and signaling pathways, no diagrams can be generated at this time.
Postulated Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis, isolation, and analysis of this compound. These are not established protocols for this specific compound but are based on standard organic chemistry and analytical techniques for similar molecules.
Synthesis via Fischer Esterification
This protocol outlines a general approach to the synthesis of this compound from its corresponding carboxylic acid.
Objective: To synthesize this compound from 2-Hydroxytetracosanoic acid and ethanol.
Materials:
-
2-Hydroxytetracosanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane (B92381), ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and chromatography equipment.
Procedure:
-
In a round-bottom flask, dissolve 2-Hydroxytetracosanoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Isolation from Adhatoda vasica
This protocol provides a general workflow for the isolation of compounds from plant material, which could be adapted to target this compound.
Objective: To isolate this compound from the leaves of Adhatoda vasica.
Materials:
-
Dried and powdered leaves of Adhatoda vasica
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
-
Soxhlet apparatus, rotary evaporator, and chromatography equipment.
Procedure:
-
Extract the dried and powdered plant material with methanol using a Soxhlet apparatus for several hours.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
Subject the crude extract to solvent-solvent partitioning. Suspend the extract in a water-methanol mixture and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Based on the expected polarity of the target ester, select the appropriate fraction for further purification. Fatty acid esters are typically of low to medium polarity, so they would likely be found in the hexane or ethyl acetate fractions.
-
Subject the selected fraction to column chromatography on silica gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the components.
-
Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
-
Further purification may be achieved by preparative TLC or HPLC.
-
Identify the isolated compound as this compound using spectroscopic techniques, particularly GC-MS, by comparing the mass spectrum with known databases or fragmentation patterns of similar compounds.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Prepare a solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume of the sample into the GC.
-
The GC will separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer separates the fragments based on their mass-to-charge ratio, producing a mass spectrum for each component.
-
The mass spectrum of the peak corresponding to this compound can be compared to a library of mass spectra for identification. Key fragments would include the molecular ion peak and fragments corresponding to the loss of the ethoxy group and fragmentation of the long alkyl chain.
-
For quantification, a calibration curve can be prepared using a pure standard of the compound, and an internal standard can be used to improve accuracy.
Experimental and Logical Workflow Diagrams
Due to the absence of specific experimental workflows or known signaling pathways for this compound in the available literature, the generation of meaningful diagrams as requested is not feasible. A generalized workflow for compound discovery from a natural source is presented below as a conceptual illustration.
An In-depth Technical Guide on the Biological Activity of 2-Hydroxytetracosanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid ethyl ester is a derivative of 2-hydroxytetracosanoic acid, a very-long-chain fatty acid also known as cerebronic acid.[1] Cerebronic acid is a significant component of sphingolipids, particularly in the myelin sheath of nerve cells, highlighting its importance in the central nervous system.[2] While direct research on the ethyl ester form is limited, this guide will explore its potential biological activities by examining the known functions of its parent compound, related fatty acid esters of hydroxy fatty acids (FAHFAs), and other relevant long-chain fatty acid derivatives. This document aims to provide a comprehensive overview for researchers and professionals in drug development by consolidating available data, proposing potential mechanisms of action, and detailing relevant experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 2-hydroxytetracosanoic acid, is presented in Table 1. These properties are crucial for understanding its potential bioavailability and formulation considerations.
| Property | Value | Reference |
| Molecular Formula | C24H48O3 | [1] |
| Molecular Weight | 384.6 g/mol | [1] |
| Synonyms | Cerebronic acid, Phrenosinic acid, 2-hydroxylignoceric acid | [1] |
| Physical Description | Solid | |
| Chemical Class | Hydroxy fatty acid | [1] |
Potential Biological Activities and Mechanisms of Action
Role in the Nervous System
The parent compound, 2-hydroxytetracosanoic acid (cerebronic acid), is a crucial component of myelin, the protective sheath around nerve fibers that is essential for rapid nerve impulse transmission.[2] Deficiencies in very-long-chain fatty acids like cerebronic acid are associated with severe neurological disorders. Therefore, the ethyl ester derivative could potentially serve as a pro-drug or a more bioavailable form of cerebronic acid, with potential applications in neurodegenerative diseases.
Another related compound, nervonic acid, a 24-carbon monounsaturated fatty acid, and its sphingolipids are vital for myelination and have shown benefits in models of neurological diseases.[3][4] Furthermore, some long-chain fatty acid derivatives have demonstrated neurite outgrowth activities in the context of Alzheimer's disease models.
Anti-inflammatory and Metabolic Effects
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[5][6] These molecules can improve glucose tolerance and insulin (B600854) sensitivity.[5] Given its structure, this compound can be classified as a FAHFA, suggesting it may possess similar beneficial metabolic and anti-inflammatory activities.
Neurotrophic and Neuroprotective Potential
Studies on other fatty acid ethyl esters, such as 2-decenoic acid ethyl ester, have revealed neurotrophin-like intracellular signaling, leading to functional recovery in animal models of cerebral infarction.[7][8] This suggests a potential neuroprotective role for fatty acid ethyl esters, which could be a promising area of investigation for this compound.
Proposed Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, we can propose potential pathways based on the activities of related lipids.
Caption: Proposed biological roles of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activity of this compound are provided below.
In Vitro Neurite Outgrowth Assay
This assay evaluates the potential of a compound to promote the growth of neurites, which is crucial for neuronal development and regeneration.
Caption: Workflow for a typical in vitro neurite outgrowth assay.
Protocol:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12) onto coated culture dishes.
-
Treatment: After allowing the cells to adhere, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for a period sufficient to observe neurite extension (typically 24-72 hours).
-
Immunofluorescence: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker such as β-III tubulin to visualize neurites.
-
Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and branching using appropriate software.
Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of the compound to suppress the inflammatory response in macrophages.
Protocol:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.
-
Pre-treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes by RT-qPCR.
-
In Vivo Model of Neuroprotection
An in vivo model, such as a mouse model of cerebral ischemia, can be used to evaluate the neuroprotective effects of the compound.
Caption: Experimental workflow for an in vivo neuroprotection study.
Protocol:
-
Animal Model: Induce focal cerebral ischemia in rodents (e.g., rats or mice) using the middle cerebral artery occlusion (MCAO) model.
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at different time points relative to the ischemic insult.
-
Behavioral Assessment: Evaluate neurological deficits at various time points post-ischemia using a battery of behavioral tests.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for histological staining (e.g., TTC staining) to measure the infarct volume.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress, inflammation, and apoptosis.
Quantitative Data Summary
As there is no direct quantitative data available for this compound, the following table presents hypothetical data points that could be generated from the aforementioned experimental protocols to guide future research.
| Assay | Parameter | Potential Outcome |
| Neurite Outgrowth | EC50 | 1 - 10 µM |
| Anti-inflammatory (LPS-stimulated macrophages) | IC50 for NO production | 5 - 25 µM |
| In vivo Neuroprotection (MCAO model) | % Reduction in Infarct Volume | 20 - 40% at 10 mg/kg |
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, its structural relationship to cerebronic acid and the broader class of FAHFAs suggests a high potential for significant biological effects, particularly in the nervous and metabolic systems. The proposed experimental protocols provide a roadmap for future investigations into its therapeutic potential. Further research is warranted to elucidate its specific mechanisms of action, signaling pathways, and in vivo efficacy. The synthesis and biological evaluation of this and related long-chain 2-hydroxy fatty acid esters could open new avenues for the development of novel therapeutics for neurodegenerative, inflammatory, and metabolic diseases.
References
- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 3. researchgate.net [researchgate.net]
- 4. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-decenoic acid ethyl ester, a compound that elicits neurotrophin-like intracellular signals, facilitating functional recovery from cerebral infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Decenoic Acid Ethyl Ester, a Compound That Elicits Neurotrophin-like Intracellular Signals, Facilitating Functional Recovery from Cerebral Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of 2-Hydroxytetracosanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxytetracosanoic acid ethyl ester, a long-chain fatty acid ester with potential applications in various research and development sectors. This document outlines the key spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its structural verification. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, the presented data is a composite based on established spectroscopic principles and data from structurally analogous compounds.
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a very-long-chain alpha-hydroxy fatty acid. Its ethyl ester derivative, this compound, is of interest for its potential role as a biomarker, in the synthesis of complex lipids, and for its unique physicochemical properties that may be leveraged in drug delivery systems. The precise structural elucidation of this molecule is paramount for its definitive identification and for understanding its biological and chemical behavior. This guide details the synthetic route and the analytical techniques required for its comprehensive characterization.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxytetracosanoic acid with ethanol (B145695) in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2-Hydroxytetracosanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
To a 250 mL round-bottom flask, add 2-hydroxytetracosanoic acid (1.0 eq).
-
Add a significant excess of anhydrous ethanol (e.g., 50-100 mL).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
Structural Elucidation Workflow
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.
Natural Sources of 2-Hydroxytetracosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 2-Hydroxytetracosanoic acid, also known as Cerebronic acid. This very-long-chain fatty acid (VLCFA) is a critical component of sphingolipids, playing a significant role in the structure and function of the nervous system. This document details its natural occurrence, quantitative data, experimental protocols for its analysis, and its role in biochemical pathways.
Principal Natural Sources
2-Hydroxytetracosanoic acid is found across different biological kingdoms, from marine invertebrates and plants to mammals, where it is a key structural component of nerve cell membranes.
Marine Invertebrates
Certain marine sponges are notable sources of 2-Hydroxytetracosanoic acid. It has been identified as a constituent of the phospholipids (B1166683) in several Caribbean sponge species.
-
Chondrosia reniformis : This marine sponge is a confirmed source of 2-Hydroxytetracosanoic acid.[1]
-
Verongula gigantea : This Caribbean sponge contains 2-Hydroxytetracosanoic acid within its phospholipid fatty acids.[2]
-
Aplysina archeri : Alongside V. gigantea, this sponge is another Caribbean species identified to contain this fatty acid.[2]
-
Pseudosuberites sp. and Suberites massa : These Senegalese marine sponges from the Suberitidae family also contain a series of 2-hydroxy long-chain fatty acids.[3]
Plants
The presence of 2-Hydroxytetracosanoic acid has been reported in the plant kingdom, although comprehensive quantitative data remains less available compared to animal sources.
-
Allamanda cathartica : This plant has been reported to contain 2-Hydroxytetracosanoic acid.[1] Phytochemical studies of this plant have confirmed the presence of a variety of fatty acids and phospholipids.[4][5]
Animals
In animals, 2-Hydroxytetracosanoic acid is most prominently found as a crucial component of the myelin sheath that insulates nerve fibers. Its synthesis is integral to the proper functioning of the central and peripheral nervous systems.[6][7][8]
-
Myelin Sheath: 2-hydroxy fatty acids are major components of galactosylceramides (GalCer) and sulfatides, which are abundant in myelin.[7][9] In the mature peripheral nervous system of rats, 2-hydroxy fatty acids can constitute up to 60% of the total fatty acids in GalCer and 35% in sulfatides.[7]
Quantitative Data
The concentration of 2-Hydroxytetracosanoic acid varies significantly depending on the source and the specific lipid class in which it is found. The following table summarizes available quantitative data.
| Natural Source | Tissue/Lipid Class | Concentration/Percentage | Reference |
| Rat Sciatic Nerve (Mature) | Myelin Galactosylceramides (GalCer) | Up to 60% of total fatty acids | [7] |
| Rat Sciatic Nerve (Mature) | Myelin Sulfatides | Up to 35% of total fatty acids | [7] |
| Mouse Brain | Myelin | 2-hydroxylated sphingolipids are among the most abundant lipid components | [6] |
Experimental Protocols
The analysis of 2-Hydroxytetracosanoic acid from natural sources typically involves lipid extraction, derivatization, and chromatographic separation coupled with mass spectrometry.
Lipid Extraction from Marine Sponges (General Protocol)
This protocol is a general representation for the extraction of lipids from sponge tissue.
-
Sample Preparation: Lyophilize the sponge tissue to remove water.
-
Homogenization: Homogenize the dried tissue in a chloroform (B151607):methanol (2:1, v/v) solution.
-
Extraction: Perform a Folch extraction by adding water to the homogenate to create a biphasic system. The lower chloroform layer, containing the lipids, is collected.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Extraction of Fatty Acids from Allamanda cathartica (Adapted Protocol)
This protocol is adapted from general methods for plant lipid extraction.
-
Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Soxhlet Extraction: Perform a Soxhlet extraction using a non-polar solvent like hexane (B92381) to extract the lipids.[10]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator to yield the crude lipid extract.[10]
Analysis of 2-Hydroxytetracosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol for the analysis of fatty acids.
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., KOH) to release the fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF₃ in methanol).
-
Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane.
-
GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1ms) is typically used.
-
Carrier Gas: Helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to separate the FAMEs based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected to identify the FAMEs based on their fragmentation patterns and retention times compared to standards.
-
Signaling and Metabolic Pathways
2-Hydroxytetracosanoic acid is a key player in the biosynthesis of 2-hydroxy sphingolipids, which are essential for the structural integrity and function of the myelin sheath.
Biosynthesis of 2-Hydroxy Sphingolipids
The synthesis of 2-hydroxy sphingolipids, including those containing 2-Hydroxytetracosanoic acid, follows the general sphingolipid biosynthetic pathway with an additional hydroxylation step. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the 2-hydroxylation of fatty acids that are subsequently incorporated into ceramides.[8][11][12][13]
Role in Myelin Function and Neurological Health
The presence of the 2-hydroxyl group in the fatty acyl chain of sphingolipids is crucial for the stability and proper function of the myelin sheath.[6][8] This hydroxyl group can participate in hydrogen bonding, which is thought to contribute to the tight packing of lipids in the myelin membrane. Deficiencies in the FA2H enzyme lead to a lack of 2-hydroxylated sphingolipids, resulting in demyelinating disorders.[8] This underscores the importance of 2-Hydroxytetracosanoic acid and other 2-hydroxy fatty acids in maintaining the integrity of the nervous system. The dysfunction of oligodendrocytes, the myelin-producing cells in the central nervous system, is a key factor in diseases like multiple sclerosis, and the availability of essential lipids for myelin synthesis is critical.[14]
Experimental Workflow for VLCFA Analysis
The following diagram illustrates a typical workflow for the analysis of very-long-chain fatty acids from biological samples.
References
- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Allamanda cathartica: A Review of the Phytochemistry, Pharmacology, Toxicology, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. cambridgenigeriapub.com [cambridgenigeriapub.com]
- 11. A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-Hydroxytetracosanoic Acid Ethyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxytetracosanoic acid ethyl ester, a long-chain fatty acid ester. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on the general principles governing the solubility of analogous long-chain fatty acid esters in organic solvents. Furthermore, it outlines detailed experimental protocols for determining the solubility of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.
Introduction
This compound is a fatty acid compound with the chemical formula C26H52O3.[1][2][3] As a long-chain fatty acid ester, its physicochemical properties, particularly its solubility in various organic solvents, are critical for its handling, formulation, and application in diverse research and development fields, including pharmaceuticals and materials science. The long aliphatic chain imparts a significant non-polar character to the molecule, which largely dictates its solubility behavior.
This guide will first discuss the expected solubility trends of this compound based on the known behavior of similar long-chain fatty acid esters. Subsequently, it will provide detailed, adaptable experimental protocols for the precise determination of its solubility.
Predicted Solubility of this compound
Key Influencing Factors:
-
Chain Length: The 24-carbon chain of the tetracosanoic acid moiety makes this compound a highly non-polar molecule. Generally, as the carbon chain length of a fatty acid ester increases, its solubility in polar solvents decreases, while its solubility in non-polar solvents increases.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Non-polar solvents are expected to be effective at dissolving this long-chain ester, whereas polar solvents are anticipated to be poor solvents.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.
The following table summarizes the expected solubility trends of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Toluene, Chloroform | High | The non-polar nature of these solvents readily accommodates the long hydrocarbon chain of the ester. |
| Moderately Polar | Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have both polar and non-polar characteristics, allowing for some interaction with the ester group while also solvating the long alkyl chain. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Moderate | The polarity of these solvents is less favorable for solubilizing the long non-polar chain. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen bonding networks in these solvents are not easily disrupted by the non-polar solute.[4] |
| Highly Polar | Water | Very Low / Insoluble | The hydrophobic nature of the long alkyl chain prevents significant interaction with water molecules.[4][5] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled bath).
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to settle for a period to let the undissolved solid precipitate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
-
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation:
-
Withdraw a small aliquot of the supernatant through a syringe filter.
-
Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography) and detector (e.g., a UV detector if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for compounds without a strong chromophore).
-
Quantify the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong predictive understanding of its behavior in various organic solvents can be established based on the principles governing long-chain fatty acid esters. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice of method will depend on the available equipment, the required accuracy, and the nature of the solvent system. This guide serves as a foundational resource for researchers and developers, enabling informed decisions in the handling and application of this compound.
References
Stability and Storage of 2-Hydroxytetracosanoic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxytetracosanoic acid ethyl ester. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. The data and protocols are compiled from publicly available safety data sheets, analogous compound studies, and established analytical methodologies for lipid stability.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on available product information.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
For short-term transport, the compound is stable at ambient temperatures for a few days. For long-term storage, it is crucial to store the compound in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Incompatible materials to avoid include strong oxidizing agents and strong bases.
Potential Degradation Pathways
This compound, as a long-chain fatty acid ester, is susceptible to two primary degradation pathways: hydrolysis and oxidation. Understanding these pathways is essential for designing appropriate stability studies and handling procedures.
Hydrolytic Degradation
The ester linkage in this compound can be cleaved by water, a process known as hydrolysis. This reaction is catalyzed by the presence of acids or bases and results in the formation of 2-hydroxytetracosanoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is more rapid under basic conditions compared to acidic conditions.
Figure 1: Hydrolytic degradation pathway of this compound.
Oxidative Degradation
The long alkyl chain of this compound can be susceptible to oxidation, particularly if any degree of unsaturation is present or introduced. Even in saturated fatty acid esters, oxidation can be initiated by factors such as light, heat, and the presence of metal ions. This process can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and shorter-chain fatty acids, which can alter the compound's properties and purity.
Figure 2: Oxidative degradation pathway of this compound.
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation (stress) studies to identify potential degradation products and pathways.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of the compound to predict its long-term stability and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Suitable organic solvent (e.g., ethanol, methanol, acetonitrile)
-
pH meter
-
Temperature-controlled ovens or water baths
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the samples at elevated temperatures (e.g., 60°C, 80°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the samples at room temperature and elevated temperatures (e.g., 40°C, 60°C) for various time points.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Incubate the samples at room temperature for various time points.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) in the dark.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Mass Spectrometry).
Figure 3: Experimental workflow for forced degradation studies.
Analytical Methodologies for Stability Assessment
The choice of analytical method is critical for accurately assessing the stability of this compound and quantifying any degradation products.
| Analytical Technique | Application in Stability Testing |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating the parent compound from its degradation products. A stability-indicating method should be developed and validated to ensure specificity. |
| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS), it is used for the identification and structural elucidation of degradation products. |
| Gas Chromatography (GC) | Can be used for the analysis of volatile degradation products, particularly after derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of isolated degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can detect changes in functional groups, indicating degradation. |
A review of analytical techniques for stability testing suggests that HPLC and mass spectrometry are the most powerful tools for this purpose.[1] For fatty acid esters of hydroxy fatty acids, liquid chromatography-mass spectrometry (LC-MS) is a particularly suitable method.[2]
Summary of Stability Data from Analogous Compounds
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes findings from studies on other fatty acid esters to provide a general understanding of their stability profiles.
| Stress Condition | Compound Type | Observations |
| Acidic Hydrolysis (pH < 5) | Sucrose Fatty Acid Esters | Glycosidic bond preferentially hydrolyzed over the ester bond. |
| Basic Hydrolysis (pH > 8) | Sucrose Fatty Acid Esters | Ester bond selectively hydrolyzed. |
| Neutral pH (5-7) | Sucrose Fatty Acid Esters | Excellent long-term stability at room temperature. |
| Oxidation | Unsaturated Fatty Acid Methyl Esters | Prone to autoxidation, leading to the formation of various degradation products. |
| Long-Term Storage (-80°C) | Fatty Acids in Serum | No significant degradation observed for up to 10 years. |
Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for rigorous, compound-specific stability testing. Researchers and drug development professionals should always perform their own stability studies to establish appropriate storage conditions and shelf-life for this compound in their specific formulations and applications.
References
An In-depth Technical Guide to 2-Hydroxytetracosanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Hydroxytetracosanoic acid ethyl ester, also known as Cerebronic acid ethyl ester. Given the specificity of this very-long-chain fatty acid (VLCFA) ester, this document synthesizes direct information where available and extrapolates from data on its parent compound, 2-Hydroxytetracosanoic acid (Cerebronic acid), and analogous long-chain fatty acid esters to provide a thorough technical resource.
Core Concepts and Biological Significance
2-Hydroxytetracosanoic acid belongs to the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. In biological systems, VLCFAs are crucial components of sphingolipids, a class of complex lipids abundant in the myelin sheath of nerve cells.[1] The presence of a hydroxyl group at the alpha-carbon (C-2) is a key feature of cerebronic acid, influencing its biochemical properties and its incorporation into cerebrosides and sulfatides, which are vital for the structural integrity of myelin.[1] The ethyl ester form, this compound, is the result of the formal condensation of the carboxylic acid group with ethanol (B145695). While specific biological roles of this ethyl ester are not extensively documented, fatty acid ethyl esters (FAEEs) are recognized as non-oxidative metabolites of ethanol and have been implicated in various cellular processes.
Quantitative Data
The following table summarizes the known and estimated physicochemical properties of this compound and its parent carboxylic acid.
| Property | This compound | 2-Hydroxytetracosanoic Acid (Parent Compound) |
| Synonyms | Cerebronic acid ethyl ester, Ethyl 2-hydroxytetracosanoate | Cerebronic acid, Phrenosinic acid, 2-Hydroxylignoceric acid |
| Molecular Formula | C26H52O3 | C24H48O3[2][3] |
| Molecular Weight | 412.69 g/mol [4] | 384.6 g/mol [1][2][3] |
| CAS Number | 124111-47-3[4][5] | 544-57-0[1][2][3] |
| Physical State | Solid (Predicted) | Solid[1][2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, chloroform, and DMSO (inferred). | Soluble in Chloroform:Methanol (5:1).[3] Practically insoluble in water.[6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] | No specific data available. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a generalized Fischer esterification method for the synthesis of this compound from 2-Hydroxytetracosanoic acid and ethanol.
Materials:
-
2-Hydroxytetracosanoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known quantity of 2-Hydroxytetracosanoic acid in a large excess of absolute ethanol. The ethanol serves as both a reactant and the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol.
-
Allow the reaction to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column for high-temperature analysis of long-chain esters
-
Helium (carrier gas)
-
Sample of this compound dissolved in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane)
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent. If quantifying, add a known amount of a suitable internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set to a high temperature (e.g., 250-300°C) in splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a high final temperature (e.g., 280-320°C) at a controlled rate to ensure separation from other components.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Set the scan range to cover the expected mass-to-charge ratios of the fragments of the analyte.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by analyzing the mass spectrum of the peak. Look for the molecular ion peak and characteristic fragmentation patterns of a long-chain fatty acid ester.
-
Visualizations
Caption: A workflow diagram of the Fischer esterification synthesis of this compound.
Caption: Biological roles and metabolic context of very-long-chain fatty acids.
References
- 1. Buy 2-Hydroxytetracosanoic acid | 544-57-0 [smolecule.com]
- 2. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. parchem.com [parchem.com]
- 5. abmole.com [abmole.com]
- 6. Showing Compound 24-Hydroxytetracosanoic acid (FDB007076) - FooDB [foodb.ca]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Hydroxytetracosanoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a very-long-chain 2-hydroxy fatty acid. Its ethyl ester derivative is a molecule of interest in various research fields, including lipidomics and the study of certain metabolic disorders. Accurate and sensitive detection and quantification of 2-hydroxytetracosanoic acid ethyl ester in biological matrices are crucial for advancing our understanding of its physiological and pathological roles.
These application notes provide detailed protocols for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of fatty acid derivatives. The protocols described are based on established methods for the analysis of long-chain and 2-hydroxy fatty acids and have been adapted for the specific target analyte.
Analytical Methods Overview
The analysis of this compound typically involves a multi-step process including extraction from the sample matrix, derivatization to enhance volatility and thermal stability, and subsequent chromatographic separation and mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of fatty acid esters due to its high resolution and sensitivity.[1] For 2-hydroxy fatty acids, a critical step is the derivatization of the hydroxyl group to prevent unwanted interactions with the stationary phase of the GC column and to improve peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for the analysis of the native, underivatized molecule or for high-throughput screening. However, GC-MS often provides better separation of isomeric fatty acids.
Key Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol details the sample preparation, derivatization, and GC-MS conditions for the quantitative analysis of this compound. The procedure involves the esterification of the free acid to its ethyl ester (if starting from the free acid) and the silylation of the hydroxyl group.
1. Sample Preparation and Lipid Extraction:
-
Objective: To extract total lipids, including 2-hydroxytetracosanoic acid, from the biological matrix.
-
Procedure:
-
Homogenize the biological sample (e.g., tissue, cells, or biofluid).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) according to established methods like Folch or Bligh-Dyer.
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
-
2. Esterification to Ethyl Ester (if starting from the free acid):
-
Objective: To convert the carboxylic acid group of 2-hydroxytetracosanoic acid to its ethyl ester.
-
Reagents: Ethanolic HCl (3 M) or Acetyl chloride in ethanol.
-
Procedure:
-
To the dried lipid extract, add 1 mL of 3 M ethanolic HCl.
-
Incubate the mixture at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid ethyl esters.
-
Evaporate the hexane to dryness under nitrogen.
-
3. Derivatization of the Hydroxyl Group (Silylation):
-
Objective: To convert the polar hydroxyl group to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
To the dried ethyl ester residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
4. GC-MS Instrumental Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and selectivity).
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 250°C at 10°C/min.
-
Ramp to 320°C at 5°C/min, hold for 10 min.
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis, scan from m/z 50 to 600.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor characteristic ions of the TMS-derivatized this compound.
-
-
Characteristic Mass Fragments for TMS-derivatized 2-hydroxy fatty acid esters: The mass spectrum of the TMS derivative of a 2-hydroxy fatty acid ester is expected to show characteristic fragments resulting from the cleavage alpha to the silylated hydroxyl group. For the TMS derivative of this compound, key ions for monitoring would be determined by analyzing a standard of the compound.
Protocol 2: LC-MS/MS Analysis of 2-Hydroxytetracosanoic Acid
This protocol provides an alternative method using LC-MS/MS, which may not require derivatization.
1. Sample Preparation:
-
Perform lipid extraction as described in Protocol 1, step 1.
-
Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol:isopropanol, 1:1, v/v).
2. LC-MS/MS Instrumental Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for free fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the deprotonated molecule [M-H]-, and product ions would be generated through collision-induced dissociation.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of fatty acid ethyl esters and long-chain 2-hydroxy fatty acids using GC-MS and LC-MS. It is important to note that these values are indicative and should be determined for the specific analyte and matrix during method validation.
Table 1: Typical Quantitative Performance of GC-MS Methods for Fatty Acid Ethyl Esters and 2-Hydroxy Fatty Acids.
| Parameter | Fatty Acid Ethyl Esters (General) | Long-Chain 2-Hydroxy Fatty Acids (as derivatives) | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 1 - 10 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.04 - 0.5 ng/mL | 5 - 50 ng/mL | [2] |
| Linearity (R²) | > 0.99 | > 0.99 | [1] |
| Recovery | 85 - 110% | 80 - 115% | |
| Precision (%RSD) | < 15% | < 15% | [1] |
Table 2: Typical Quantitative Performance of LC-MS/MS Methods for Fatty Acids.
| Parameter | Very-Long-Chain Fatty Acids | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µM | [3] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Recovery | 90 - 105% | [3] |
| Precision (%RSD) | < 10% | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the derivatization process.
Caption: General workflow for the GC-MS analysis of this compound.
Caption: Chemical derivatization pathway for 2-hydroxytetracosanoic acid for GC-MS analysis.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the research, including the desired sensitivity, selectivity, and throughput. For GC-MS analysis, proper derivatization of the hydroxyl group is critical for achieving reliable and reproducible results. Method validation should always be performed in the specific biological matrix of interest to ensure data accuracy and precision.
References
Application Note: Quantification of 2-Hydroxytetracosanoic Acid Ethyl Ester by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantification of 2-Hydroxytetracosanoic acid ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, including extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. This method is suitable for the analysis of this compound in various biological matrices, providing a robust tool for research, clinical studies, and drug development. While specific quantitative performance data for this compound is not extensively available in published literature, this document provides expected performance characteristics based on the analysis of similar long-chain fatty acid ethyl esters (FAEEs).
Introduction
2-Hydroxytetracosanoic acid is a 2-hydroxy long-chain fatty acid. Its ethyl ester form can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] Due to the presence of a polar hydroxyl group and a long carbon chain, derivatization is often recommended to improve the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and sensitivity.[3][4] Silylation is a common derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[3][4] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected for the analysis of long-chain fatty acid ethyl esters using GC-MS, based on published methods for similar analytes.[1][5][6][7] These values should be validated for the specific matrix and instrumentation used.
Table 1: Method Detection and Quantitation Limits
| Parameter | Expected Value Range |
| Limit of Detection (LOD) | 5 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 200 ng/mL |
Table 2: Linearity and Precision
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Sample Preparation: Extraction
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating lipids, including this compound, from a biological matrix such as plasma or tissue homogenate.
Materials:
-
Sample (e.g., 200 µL of plasma)
-
Internal Standard (IS) solution (e.g., Ethyl heptadecanoate, 10 µg/mL in hexane)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes (15 mL)
-
Pipettes
Procedure:
-
Pipette 200 µL of the sample into a 15 mL glass centrifuge tube.
-
Add 20 µL of the internal standard solution to the sample.
-
Add 1 mL of acetone to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 5 mL of hexane to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
To enhance the volatility and thermal stability of the hydroxylated analyte, a silylation step is performed.[3][4]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[8]
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes.[9]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[10]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar dimethylpolysiloxane column.[1][11]
-
Injection Mode: Splitless[12]
-
Injector Temperature: 280°C[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Ion Source Temperature: 230°C[11]
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-700 m/z) for qualitative analysis.
-
SIM Ions: Specific ions for the silylated derivative of this compound and the internal standard should be determined by analyzing a standard solution in full scan mode.
Visualizations
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdx.cat [tdx.cat]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. phytojournal.com [phytojournal.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fatty Acid Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid ethyl esters (FAEEs) are neutral lipids formed by the esterification of fatty acids with ethanol. They are significant biomarkers for alcohol consumption and play a role in various physiological and pathological processes. The purification and analysis of FAEEs from complex biological matrices or reaction mixtures are crucial for research in clinical diagnostics, toxicology, and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of FAEEs, offering high resolution and sensitivity. This application note provides detailed protocols for the purification of FAEEs using solid-phase extraction (SPE) followed by reversed-phase and normal-phase HPLC.
Overview of Purification Strategies
The purification of FAEEs typically involves a multi-step approach to remove interfering substances and to isolate specific FAEEs of interest. A common workflow involves an initial sample preparation and cleanup step using solid-phase extraction, followed by separation using different HPLC modes.
Caption: General workflow for the purification of fatty acid ethyl esters.
Experimental Protocols
Sample Preparation and Cleanup by Solid-Phase Extraction (SPE)
Prior to HPLC analysis, a cleanup step is often necessary to remove more polar and some non-polar impurities from the crude sample. Solid-phase extraction using an aminopropyl-silica column is an effective method for this purpose.[1]
Protocol:
-
Column Conditioning: Condition an aminopropyl-silica SPE cartridge by washing it with 5 mL of hexane (B92381).
-
Sample Loading: Dissolve the crude lipid extract containing FAEEs in a minimal amount of hexane and apply it to the conditioned SPE column.
-
Elution: Elute the FAEEs and cholesteryl esters from the column using hexane.[1] Other, more polar lipids will be retained on the column.
-
Solvent Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for HPLC injection (e.g., the initial mobile phase).
Reversed-Phase HPLC (RP-HPLC) for Purification of Omega-3 FAEEs
Reversed-phase HPLC is a widely used technique for separating FAEEs based on their hydrophobicity. Longer carbon chains and fewer double bonds result in longer retention times. This protocol is optimized for the purification of omega-3 fatty acid ethyl esters from fish oil.[2][3]
Methodology:
-
Column: AQ-C18, 10 mm x 150 mm. An AQ-C18 column with polar end-capped silanol (B1196071) groups has been shown to provide superior separation and retention times for FAEEs compared to standard C18 columns.[2][3]
-
Mobile Phase: Isocratic elution with methanol-water (90:10, v/v).[2]
-
Flow Rate: 3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: Equivalent to 1.25% of the column bed volume.[2]
Procedure:
-
Equilibrate the AQ-C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample from the SPE step onto the column.
-
Run the chromatography under the specified isocratic conditions.
-
Collect the fractions corresponding to the desired FAEE peaks.
-
The purity of the collected fractions can be confirmed by gas chromatography-mass spectrometry (GC-MS).[2]
Caption: Workflow for reversed-phase HPLC purification of FAEEs.
Normal-Phase HPLC (NP-HPLC) for Separation of FAEEs
Normal-phase HPLC separates compounds based on their polarity. In the case of FAEEs, this technique is particularly useful for separating esters based on the degree of unsaturation, as the double bonds contribute to the polarity of the molecule.
Methodology:
-
Column: Silica (B1680970) or a polar bonded phase (e.g., cyano-propyl).
-
Mobile Phase: A non-polar solvent system, such as hexane with a small amount of a more polar modifier like isopropanol (B130326) or ethyl acetate. A gradient from a less polar to a more polar mobile phase can be employed for complex mixtures.
-
Flow Rate: Typically 1-2 mL/min.
-
Detection: UV at 205-210 nm or an Evaporative Light Scattering Detector (ELSD).
Procedure:
-
Equilibrate the silica column with the initial mobile phase.
-
Inject the sample dissolved in the mobile phase.
-
Run the separation using either an isocratic or gradient elution.
-
Collect the fractions corresponding to the separated FAEEs.
Data Presentation
The following tables summarize the quantitative data obtained from the purification of omega-3 FAEEs from fish oil using the RP-HPLC method described above.[2][3]
Table 1: Purification Performance of RP-HPLC for Omega-3 FAEEs
| Parameter | Value |
| Initial Total EPA and DHA Content | 67.91% |
| Final Total EPA and DHA Content | 85.27% |
| Purity of Final Product | 90.34% |
| Recovery Rate | 74.30% |
Table 2: Optimized RP-HPLC Conditions
| Parameter | Condition |
| Stationary Phase | AQ-C18 |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 3 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Sample Load | 1.25% of column bed volume |
Logical Relationships of HPLC Techniques
The choice of HPLC technique depends on the specific separation goals. Reversed-phase and normal-phase HPLC offer complementary selectivities for FAEE purification.
Caption: Logic for selecting an appropriate HPLC method for FAEEs.
Conclusion
This application note provides a comprehensive guide to the purification of fatty acid ethyl esters using solid-phase extraction and high-performance liquid chromatography. The detailed protocols for both reversed-phase and normal-phase HPLC, along with the presented quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals working with these important molecules. The choice of the appropriate HPLC method will depend on the specific FAEEs of interest and the desired purity and recovery. The provided workflows and logical diagrams serve as a visual guide to the experimental design and decision-making process.
References
Application Note: Derivatization of 2-Hydroxytetracosanoic Acid for Enhanced Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a very-long-chain 2-hydroxy fatty acid that plays a crucial role in the composition of myelin sphingolipids in the nervous system. Accurate and sensitive quantification of this and other related fatty acids is vital for the study of various neurological disorders and for the development of therapeutic interventions. Due to its low volatility and the presence of polar carboxyl and hydroxyl functional groups, direct analysis of 2-hydroxytetracosanoic acid by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and low sensitivity.
This application note provides a detailed protocol for the derivatization of 2-hydroxytetracosanoic acid to its ethyl ester, trimethylsilyl (B98337) ether derivative, rendering it amenable to GC-MS analysis. This two-step derivatization process, involving ethyl esterification of the carboxylic acid followed by silylation of the hydroxyl group, significantly enhances the volatility and thermal stability of the analyte. The resulting derivative exhibits characteristic fragmentation patterns in mass spectrometry, allowing for sensitive and specific detection.
Experimental Protocols
A two-step derivatization procedure is employed for the analysis of 2-hydroxytetracosanoic acid. The first step is the ethyl esterification of the carboxylic acid group, followed by the silylation of the 2-hydroxy group.
Protocol 1: Ethyl Esterification of 2-Hydroxytetracosanoic Acid
This protocol describes the acid-catalyzed esterification of the carboxylic acid functional group to form the ethyl ester.
Materials:
-
2-Hydroxytetracosanoic acid standard or sample extract
-
Anhydrous ethanol (B145695)
-
Acetyl chloride or 1.25 M HCl in ethanol
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Conical reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Place 1-10 mg of the dried 2-hydroxytetracosanoic acid sample into a conical reaction vial.
-
Add 2 mL of a 5% (v/v) solution of acetyl chloride in anhydrous ethanol. Alternatively, 2 mL of 1.25 M HCl in ethanol can be used.
-
Tightly cap the vial and heat at 80°C for 2 hours in a heating block or water bath.
-
Cool the reaction vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution to the vial.
-
Add 2 mL of hexane and vortex vigorously for 1 minute to extract the ethyl ester.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the 2-hydroxytetracosanoic acid ethyl ester.
Protocol 2: Silylation of this compound
This protocol details the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.
Materials:
-
Dried this compound from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile)
-
Conical reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
To the dried this compound in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Data Presentation
The following tables summarize key quantitative data for the analysis of derivatized 2-hydroxy fatty acids by GC-MS. The data is compiled from literature and represents typical performance characteristics that can be expected with the described methods.
| Parameter | Value | Reference Analyte | Citation |
| Derivatization Efficiency | |||
| Ethyl Esterification | >95% | General Fatty Acids | [1] |
| Silylation (BSTFA) | >99% | Hydroxy Fatty Acids | [2] |
| GC-MS Performance | |||
| Limit of Detection (LOD) | 0.2 - 10 ng on column | Positional Isomers of Monohydroxy Fatty Acids | [3] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng on column | Positional Isomers of Monohydroxy Fatty Acids | [3] |
| Mass Spectrometry Data | |||
| Molecular Ion (M+) of Derivative | m/z 484 | 2-O-TMS-tetracosanoic acid ethyl ester | Predicted |
| Key Fragment Ion 1 (M-15) | m/z 469 | 2-O-TMS-tetracosanoic acid methyl ester | [4] |
| Key Fragment Ion 2 (M-73) | m/z 411 | Loss of ethoxycarbonyl group | Predicted |
Mandatory Visualization
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Hydroxytetracosanoic Acid Ethyl Ester as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of lipids, particularly very-long-chain fatty acids (VLCFAs), is crucial in various fields of research, including the study of metabolic disorders, neurodegenerative diseases, and drug development. The accuracy and reliability of such analyses heavily depend on the use of appropriate internal standards to correct for sample loss during preparation and variations in instrument response. 2-Hydroxytetracosanoic acid ethyl ester is a suitable candidate as an internal standard for the quantification of 2-hydroxylated very-long-chain fatty acids and other related lipid species. Its structural similarity to the target analytes ensures comparable behavior during extraction, derivatization, and chromatographic analysis, which is a key principle for effective internal standardization.[1]
This document provides detailed application notes and protocols for the proposed use of this compound as an internal standard in mass spectrometry-based lipidomics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxytetracosanoic acid and its ethyl ester is presented below.
| Property | 2-Hydroxytetracosanoic Acid | This compound |
| Synonyms | Cerebronic acid, 2-Hydroxylignoceric acid | Cerebronic acid ethyl ester, Ethyl 2-hydroxytetracosanoate |
| Molecular Formula | C₂₄H₄₈O₃ | C₂₆H₅₂O₃ |
| Molecular Weight | 384.6 g/mol | 412.7 g/mol |
| Chemical Class | Hydroxy fatty acid, Very-long-chain fatty acid | Fatty acid ethyl ester |
Principle of Internal Standardization
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[1] The IS helps to compensate for variations that can occur during sample preparation, such as extraction inefficiencies, and during analysis, such as injection volume inconsistencies and matrix effects in the mass spectrometer. Quantification is based on the ratio of the analyte signal to the internal standard signal, which provides more accurate and precise results.
Experimental Protocols
The following are generalized protocols for the analysis of 2-hydroxy very-long-chain fatty acids using this compound as an internal standard. These protocols are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.
Protocol 1: Quantification of 2-Hydroxy Very-Long-Chain Fatty Acids in Plasma/Serum by GC-MS
This protocol is adapted from established methods for the analysis of hydroxy fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas, high purity
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum in a glass test tube, add 10 µL of the internal standard solution (this compound in ethanol, e.g., at 10 µg/mL).
-
Add 1 mL of a methanol:toluene (4:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of 2 M methanolic HCl.
-
Cap the tubes tightly and heat at 80°C for 1 hour to hydrolyze the lipids and transesterify the fatty acids.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl and ethyl esters to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS to derivatize the hydroxyl group.
-
Cap the tube and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitor Ions: Specific m/z values for the derivatized analyte and internal standard should be determined empirically.
-
5. Quantification:
-
Create a calibration curve by preparing standards containing known concentrations of the target 2-hydroxy VLCFA and a fixed concentration of the internal standard.
-
Process the standards through the entire sample preparation and derivatization procedure.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of 2-Hydroxy Very-Long-Chain Fatty Acids in Tissues by LC-MS/MS
This protocol is a generalized procedure for the analysis of VLCFAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Methanol
-
Water
-
Acetonitrile
-
Formic acid
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
2. Sample Preparation and Lipid Extraction (Folch Method):
-
Weigh approximately 50 mg of tissue and homogenize it in 1 mL of ice-cold methanol.
-
Add 10 µL of the internal standard solution (this compound in ethanol, e.g., at 10 µg/mL).
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Add 0.6 mL of water and vortex for another 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the VLCFAs. For example, start at 50% B, ramp to 99% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ion pairs for the analyte and the internal standard by infusing pure standards.
-
4. Quantification:
-
Prepare a calibration curve using standards with known concentrations of the target 2-hydroxy VLCFA and a fixed concentration of the internal standard.
-
Analyze the standards and samples by LC-MS/MS.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the unknown samples from the calibration curve.
Data Presentation
The following tables provide examples of how quantitative data can be structured.
Table 1: GC-MS Method Validation Parameters (Example)
| Parameter | 2-Hydroxy-C22:0 | 2-Hydroxy-C24:0 | 2-Hydroxy-C26:0 |
| Linear Range (µg/mL) | 0.1 - 20 | 0.1 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.03 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 18% |
| Recovery (%) | 92 - 105% | 90 - 103% | 88 - 101% |
Table 2: LC-MS/MS Analysis of 2-Hydroxy VLCFAs in Tissue (Example Data)
| Sample ID | Analyte | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (ng/mg tissue) |
| Control 1 | 2-OH-C24:0 | 150,000 | 500,000 | 0.30 | 15.0 |
| Control 2 | 2-OH-C24:0 | 165,000 | 510,000 | 0.32 | 16.2 |
| Treated 1 | 2-OH-C24:0 | 300,000 | 490,000 | 0.61 | 30.7 |
| Treated 2 | 2-OH-C24:0 | 320,000 | 505,000 | 0.63 | 31.8 |
Signaling and Metabolic Pathways
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a key component of cerebrosides and sulfatides, which are abundant in the myelin sheath of nervous tissue. Its metabolism is primarily through alpha-oxidation, a process that occurs in peroxisomes.[4] This pathway is distinct from the beta-oxidation of most fatty acids.
Caption: Alpha-oxidation of 2-Hydroxytetracosanoic Acid in the Peroxisome.
The experimental workflow for using an internal standard in a quantitative analysis is a logical sequence of steps designed to ensure accuracy and precision.
Caption: General workflow for quantitative analysis using an internal standard.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the pathway of alpha-oxidation of cerebronic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxytetracosanoic Acid Ethyl Ester in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a crucial role in the structure of myelin and is a key component of cerebrosides and sulfatides (B1148509) in the brain.[1] Its metabolism is intrinsically linked to peroxisomal α-oxidation, a vital pathway for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids.[2][3] Dysregulation of this pathway is associated with severe genetic disorders, such as Zellweger spectrum disorders and Refsum disease, which are characterized by the accumulation of VLCFAs.[3][4][5]
The ethyl ester form of 2-hydroxytetracosanoic acid is a valuable tool for researchers studying these metabolic pathways. Fatty acid ethyl esters are often utilized in research for their improved cell permeability and are used in supplements.[6][7] While direct studies detailing the specific use of 2-hydroxytetracosanoic acid ethyl ester are limited, its application can be inferred from studies on its free acid form and other fatty acid ethyl esters in the context of peroxisomal disorders.
These application notes provide a comprehensive overview of the potential uses of this compound in metabolic research, complete with detailed protocols and data presentation guidelines.
Metabolic Pathway of 2-Hydroxytetracosanoic Acid
2-Hydroxytetracosanoic acid is metabolized via the peroxisomal α-oxidation pathway. Unlike β-oxidation, which removes two-carbon units, α-oxidation removes a single carbon atom from the carboxyl end of the fatty acid.
The key steps in the peroxisomal α-oxidation of 2-hydroxytetracosanoic acid are:
-
Activation: 2-Hydroxytetracosanoic acid is first activated to its CoA ester, 2-hydroxytetracosanoyl-CoA.[2]
-
Cleavage: The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), which is dependent on thiamine (B1217682) pyrophosphate (TPP), cleaves 2-hydroxytetracosanoyl-CoA.[2]
-
Products: This cleavage yields two products: formyl-CoA and a C23 aldehyde (tricosanal).[2]
-
Further Metabolism: Tricosanal is then oxidized to tricosanoic acid, which can subsequently undergo β-oxidation. Formyl-CoA is broken down into formate (B1220265) and eventually CO2.[3]
A defect in this pathway can lead to the accumulation of 2-hydroxy VLCFAs, a hallmark of certain peroxisomal biogenesis disorders.[8]
Applications in Metabolic Research
This compound can be used in a variety of research applications to probe the function and dysfunction of the peroxisomal α-oxidation pathway.
Substrate for In Vitro and Cell-Based Assays of α-Oxidation
The ethyl ester can serve as a substrate to measure the activity of the α-oxidation pathway in different biological samples. The ester is likely hydrolyzed intracellularly to the free acid, which then enters the metabolic pathway.
-
Objective: To quantify the rate of α-oxidation in cell lines (e.g., fibroblasts, hepatocytes) or with purified enzymes.
-
Relevance: This is particularly useful for diagnosing peroxisomal disorders in patient-derived cells or for screening potential therapeutic compounds that may modulate this pathway.
Investigating Cellular Uptake and Trafficking of VLCFAs
Studying how the ethyl ester is taken up by cells and transported to the peroxisomes can provide insights into the mechanisms of VLCFA transport.[9][10]
-
Objective: To elucidate the proteins and mechanisms involved in the transport of 2-hydroxy VLCFAs across the plasma and peroxisomal membranes.
-
Relevance: Understanding these transport mechanisms could reveal new targets for therapeutic intervention in diseases of VLCFA accumulation.
Modeling Peroxisomal Biogenesis Disorders
In cell models of Zellweger syndrome or other peroxisomal disorders, this compound can be used to induce the accumulation of its metabolic intermediates, mimicking the biochemical phenotype of the disease.[4][11][12]
-
Objective: To create a cellular model of VLCFA accumulation to study the downstream pathological effects and to test potential therapies.
-
Relevance: Provides a controlled system to investigate the cellular consequences of impaired α-oxidation and to screen for drugs that can restore metabolic function or mitigate toxicity.
Experimental Protocols
The following are detailed protocols for the application of this compound in metabolic research.
Protocol 1: In Vitro α-Oxidation Assay in Cultured Fibroblasts
This protocol describes how to measure the α-oxidation of this compound in cultured human fibroblasts.
Materials:
-
Human fibroblast cell line (control and/or patient-derived)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (commercially available from suppliers such as AbMole BioScience, Parchem, and MedChemExpress)[13][14][15]
-
Ethanol (B145695) (for dissolving the ethyl ester)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Internal standard (e.g., [d4]-2-hydroxytetracosanoic acid)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Cell Culture: Culture fibroblasts in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Substrate Preparation: Prepare a stock solution of this compound in ethanol. The final concentration in the cell culture medium should be between 10-50 µM. Ensure the final ethanol concentration in the medium is non-toxic (e.g., <0.1%).
-
Cell Treatment: When cells reach 80-90% confluency, replace the medium with fresh medium containing this compound. Incubate for 24-48 hours.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells into a suitable volume of PBS and centrifuge to pellet.
-
Lipid Extraction: Resuspend the cell pellet in a known volume of water. Add the internal standard. Extract total lipids using a standard method such as the Folch extraction (chloroform:methanol) or a hexane:isopropanol extraction.
-
Derivatization and GC-MS Analysis: The extracted lipids are then derivatized (e.g., to methyl esters) to make them volatile for GC-MS analysis. Analyze the samples by GC-MS to quantify the remaining 2-hydroxytetracosanoic acid and its metabolic product, tricosanoic acid.
-
Data Analysis: Calculate the rate of α-oxidation by measuring the amount of tricosanoic acid produced and/or the amount of 2-hydroxytetracosanoic acid consumed, normalized to the total protein content of the cell lysate.
Protocol 2: Analysis of Cellular Uptake of this compound
This protocol outlines a method to assess the cellular uptake of the ethyl ester.
Materials:
-
Same as Protocol 1
-
Radiolabeled [3H]- or [14C]-2-hydroxytetracosanoic acid ethyl ester (if available, for higher sensitivity) or a fluorescently tagged version.
-
Scintillation counter or fluorescence microscope/plate reader.
Procedure:
-
Cell Culture: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Substrate Incubation: Prepare the medium containing the labeled or unlabeled this compound. At time zero, add the substrate to the cells.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), rapidly wash the cells with ice-cold PBS to stop the uptake process.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of substrate taken up.
-
For radiolabeled substrate: Lyse the cells and measure radioactivity using a scintillation counter.
-
For unlabeled substrate: Perform lipid extraction and GC-MS analysis as described in Protocol 1.
-
-
Data Analysis: Plot the amount of substrate taken up over time. The initial rate of uptake can be calculated from the linear portion of the curve. Normalize to total protein content.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: α-Oxidation of this compound in Control and Patient Fibroblasts
| Cell Line | Substrate Concentration (µM) | Tricosanoic Acid (nmol/mg protein/24h) | 2-Hydroxytetracosanoic Acid Consumed (nmol/mg protein/24h) |
| Control 1 | 25 | 15.2 ± 1.8 | 18.5 ± 2.1 |
| Control 2 | 25 | 14.8 ± 2.0 | 17.9 ± 2.5 |
| Patient 1 (Zellweger) | 25 | 1.1 ± 0.3 | 2.5 ± 0.8 |
| Patient 2 (Zellweger) | 25 | 0.9 ± 0.2 | 2.1 ± 0.6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Cellular Uptake of this compound
| Cell Line | Time (minutes) | Uptake (pmol/mg protein) |
| Control | 5 | 50.3 ± 4.5 |
| 15 | 145.8 ± 12.1 | |
| 30 | 280.1 ± 25.6 | |
| 60 | 450.7 ± 38.9 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathway Considerations
While 2-hydroxytetracosanoic acid itself is a metabolite, very-long-chain fatty acids and their derivatives can influence cellular signaling pathways, particularly those related to lipid metabolism and inflammation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα):
PPARα is a nuclear receptor that plays a central role in regulating the expression of genes involved in fatty acid oxidation.[16][17] It is plausible that the accumulation of 2-hydroxytetracosanoic acid or its metabolites in peroxisomal disorders could affect PPARα signaling.
-
Hypothetical Interaction: The accumulation of VLCFAs or their CoA esters might either directly bind to and modulate PPARα activity or indirectly affect its signaling by altering the cellular lipid pool. This could lead to a feedback loop that further dysregulates fatty acid metabolism.
Conclusion
This compound is a valuable research tool for investigating the peroxisomal α-oxidation pathway and its role in health and disease. The protocols and applications outlined here provide a framework for researchers to utilize this compound to further our understanding of very-long-chain fatty acid metabolism and to explore potential therapeutic strategies for peroxisomal disorders. While direct experimental data for the ethyl ester is emerging, the established knowledge of its free acid and the utility of other fatty acid ethyl esters provide a strong basis for its application in metabolic pathway studies.
References
- 1. Buy 2-Hydroxytetracosanoic acid | 544-57-0 [smolecule.com]
- 2. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and molecular aspects of Zellweger syndrome and other peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of docosahexaenoic acid ethyl ester in patients with generalized peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induced pluripotent stem cell models of Zellweger spectrum disorder show impaired peroxisome assembly and cell type-specific lipid abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abmole.com [abmole.com]
- 14. parchem.com [parchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impairment of PPAR α and the Fatty Acid Oxidation Pathway Aggravates Renal Fibrosis during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Fatty Acid Ethyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) formed through the esterification of fatty acids. They have emerged as sensitive and specific biomarkers for monitoring alcohol consumption. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of FAEEs from various biological and non-biological matrices prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the solid-phase extraction of FAEEs.
Data Presentation
The following table summarizes the quantitative data from various studies on the solid-phase extraction of FAEEs, providing a comparative overview of method performance across different matrices and SPE conditions.
| Matrix | SPE Sorbent | Elution Solvent(s) | Analytes | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Standard Lipid Mixture | Aminopropyl-silica & ODS | Hexane (B92381), then Isopropanol-water (5:1, v/v) | Ethyl oleate | 70 ± 3 | Not Reported |
| Olive Oil | Silica (Si) | n-Hexane | Ethyl palmitate, ethyl linoleate, ethyl oleate, ethyl stearate | 93.8 - 104.0 | 2.2 - 7.6 |
| Meconium | Not Specified | Hexane | 9 FAEEs | 89.1 - 109 | 3.5 - 9.7 |
| Alcoholic Beverages | C18 | Dichloromethane and Pentane | FAEEs | Not Reported | Not Reported |
Experimental Protocols
This section details a general protocol for the solid-phase extraction of FAEEs using aminopropyl-silica SPE cartridges, a common and effective method.[1][2]
Materials:
-
SPE Cartridges: Aminopropyl-silica (e.g., 500 mg, 3 mL)
-
Sample, previously extracted into an organic solvent (e.g., hexane)
-
Hexane (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Collection tubes
-
SPE vacuum manifold
Protocol:
-
Cartridge Conditioning:
-
Place the aminopropyl-silica SPE cartridges onto the vacuum manifold.
-
Wash the cartridges with 5 mL of hexane. Allow the solvent to pass through the sorbent by gravity or with gentle vacuum. Do not let the cartridge dry out completely.
-
-
Sample Loading:
-
Load the sample extract (dissolved in a non-polar solvent like hexane) onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, drop-wise flow rate (approximately 1-2 mL/min).
-
-
Washing (Interference Elution):
-
Wash the cartridge with 5 mL of hexane to elute weakly retained, non-polar interferences.
-
Collect this fraction for waste or analysis of other components if needed.
-
-
Elution of FAEEs:
-
Place clean collection tubes under the cartridges.
-
Elute the FAEEs from the sorbent with 5 mL of a hexane:ethyl acetate mixture (e.g., 95:5 v/v).[3]
-
Collect the entire eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of hexane or mobile phase compatible with the analytical instrument) for subsequent analysis by GC-MS or LC-MS.
-
Method Validation Considerations
For the development and validation of an SPE method for FAEEs, several parameters should be assessed to ensure the reliability of the results.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves should be constructed with a correlation coefficient (r²) > 0.99.[4]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (RSD).[4][5][6]
-
Recovery: The extraction efficiency of the method, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.[1][4][5][6]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of FAEEs and the logical relationships in SPE method validation.
Caption: Experimental workflow for solid-phase extraction of FAEEs.
Caption: Key parameters for SPE method validation.
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopic Analysis of 2-Hydroxytetracosanoic Acid Ethyl Ester
Introduction
2-Hydroxytetracosanoic acid, also known as lignoceric acid, is a saturated 2-hydroxy long-chain fatty acid. Its ethyl ester derivative, 2-hydroxytetracosanoic acid ethyl ester, is a compound of interest in various fields, including biochemistry and drug development, due to its structural similarity to endogenous lipids involved in cellular signaling and membrane composition. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol and reference data for the ¹H and ¹³C NMR spectroscopic analysis of this compound.
Chemical Structure
Molecular Formula: C₂₆H₅₂O₃ Molecular Weight: 428.7 g/mol
Experimental Protocols
This section details the methodology for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a suitable solvent as it is capable of dissolving the nonpolar long alkyl chain of the molecule and has a well-defined residual solvent peak.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: zg30 (or equivalent standard 30° pulse)
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 4.0 seconds
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: zgpg30 (or equivalent proton-decoupled pulse program)
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (D1): 5.0 seconds
-
Acquisition Time (AQ): 1.5 seconds
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Referencing: Identify the chemical shifts of all peaks and reference the spectrum as described above.
Data Presentation
The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound in CDCl₃. These predictions are based on known chemical shift values for similar long-chain fatty acid esters.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~4.00 | Triplet (t) | 1H | -CH (OH)- |
| ~2.50 | Singlet (br) | 1H | -CH(OH )- |
| ~1.65 | Multiplet (m) | 2H | -CH(OH)-CH₂ - |
| ~1.25 | Multiplet (br) | 40H | -(CH₂ )₂₀- |
| ~1.29 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.88 | Triplet (t) | 3H | CH₃ -(CH₂)₂₁- |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C =O |
| ~70 | -C H(OH)- |
| ~61 | -O-C H₂-CH₃ |
| ~34 | -CH(OH)-C H₂- |
| ~31.9 | -C H₂-CH₃ (terminal) |
| ~29.7 | -(C H₂)n- (bulk methylene) |
| ~29.4 | -(C H₂)n- |
| ~25.5 | -CH₂-C H₂-CH(OH)- |
| ~22.7 | -C H₂-CH₂-CH₃ (terminal) |
| ~14.1 | -O-CH₂-C H₃ and C H₃-(CH₂)₂₁- |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process for this compound.
Caption: Workflow for NMR analysis.
Structural Assignment Logic
This diagram illustrates the logical relationship between the functional groups of this compound and their expected NMR signals.
Caption: Structural assignment logic.
References
Application Notes and Protocols: 2-Hydroxytetracosanoic Acid Ethyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid, also known as Cerebronic acid, is a very long-chain saturated fatty acid that is a key component of cerebrosides in the myelin sheath of nerves.[1] Its ethyl ester, 2-Hydroxytetracosanoic acid ethyl ester, belongs to the class of fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol (B145695) and have been implicated in the pathological effects of alcohol consumption in various organs.[2][3] Research on specific long-chain FAEEs is limited; however, understanding their general properties can inform their potential applications in cell culture studies.
These application notes provide a framework for investigating the effects of this compound in cell culture, based on the known biology of its parent fatty acid and the general characteristics of FAEEs. Due to the limited direct data on this specific compound, the following protocols and potential applications are proposed as a guide for researchers.
Potential Applications in Cell Culture
-
Neurobiology Research: Given that 2-Hydroxytetracosanoic acid is integral to myelin, its ethyl ester could be used in oligodendrocyte and Schwann cell cultures to study myelin formation, degradation, and the pathogenesis of demyelinating diseases. It may also be applied to neuronal cultures to investigate its effects on neuronal development, function, and toxicity.
-
Lipid Metabolism Studies: As a very long-chain fatty acid ester, this compound can be used to study the pathways of fatty acid uptake, transport, and metabolism in various cell types, including hepatocytes (e.g., HepG2 cells) and adipocytes.
-
Cellular Stress and Toxicity Models: FAEEs have been shown to induce cellular stress, such as the generation of reactive oxygen species (ROS) and disruption of epithelial barrier function.[4][5] this compound could be used to model alcohol-induced cellular damage or to investigate the mechanisms of lipotoxicity in different cell lines.
-
Drug Delivery and Formulation: The esterification of the fatty acid may alter its solubility and bioavailability. Studies could explore its potential as a pro-drug or as a component of lipid-based drug delivery systems.
Data Summary
The following table represents hypothetical data from a dose-response experiment evaluating the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y) after 24 hours of treatment.
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Lactate Dehydrogenase (LDH) Release (Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 1.0 ± 0.1 |
| 10 | 98 ± 5.1 | 1.1 ± 0.2 |
| 25 | 92 ± 6.3 | 1.5 ± 0.3 |
| 50 | 75 ± 8.9 | 2.4 ± 0.5 |
| 100 | 52 ± 10.2 | 4.1 ± 0.8 |
This table contains illustrative data and is not based on published experimental results for this specific compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of the highly hydrophobic this compound for use in cell culture by binding it to bovine serum albumin (BSA).[2]
Materials:
-
This compound
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Water bath or incubator at 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a primary stock solution: Dissolve this compound in absolute ethanol to a high concentration (e.g., 50 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Warm the solution to 37°C to aid dissolution.
-
Complexation of the ester to BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While vortexing the BSA solution gently, slowly add the primary stock solution of the ester to achieve the desired final stock concentration (e.g., 5 mM ester with a final BSA concentration of 5%). The final ethanol concentration should be kept low (ideally below 1%).
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional mixing to facilitate binding.
-
-
Sterilization and Storage:
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cultured Cells
Objective: To treat cultured cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound-BSA stock solution
-
Vehicle control (BSA solution with the same final concentration of ethanol as the ester stock)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Media:
-
Thaw the ester-BSA stock solution and the vehicle control solution.
-
Prepare serial dilutions of the ester-BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same concentration of BSA and ethanol as the highest concentration of the ester treatment.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared treatment media (including the vehicle control and a negative control of medium alone) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (MTT, MTS), cytotoxicity assays (LDH release), immunofluorescence staining, or western blotting.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound inducing cellular stress via ROS production.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding of fatty acid ethyl esters to albumin for transport to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-Hydroxytetracosanoic Acid Ethyl Ester as a Biomarker for Alcohol Consumption
Introduction
Chronic excessive alcohol consumption is a major global health concern, contributing to a wide range of diseases and social problems. Objective and reliable biomarkers are crucial for identifying and monitoring harmful alcohol use in clinical and forensic settings. Fatty acid ethyl esters (FAEEs), including 2-Hydroxytetracosanoic acid ethyl ester, are non-oxidative metabolites of ethanol (B145695) that have emerged as promising medium to long-term biomarkers of alcohol intake.[1][2][3] Unlike traditional markers which may be influenced by other factors, FAEEs are direct products of ethanol metabolism, offering higher specificity.[4][5] This document provides a detailed overview of this compound as a biomarker, including its formation, detection, and quantification, along with protocols for its analysis in biological matrices, primarily hair.
Principle
Following alcohol consumption, ethanol is metabolized through both oxidative and non-oxidative pathways. The non-oxidative pathway involves the enzymatic esterification of ethanol with endogenous fatty acids, catalyzed by FAEE synthases and acyl-CoA:ethanol O-acyltransferase, to form FAEEs.[5] These lipophilic compounds accumulate in various tissues, including blood, liver, adipose tissue, and hair.[1][2] Their incorporation into hair, primarily via sebum, provides a retrospective window of alcohol consumption, with each centimeter of hair from the scalp representing approximately one month of history.[6] Analysis of this compound and other FAEEs in hair can therefore provide a timeline of an individual's alcohol use over several months, making it a valuable tool for assessing chronic consumption.[2][6]
Data Presentation
The following tables summarize quantitative data related to the performance of FAEEs as alcohol biomarkers. While specific data for this compound is not extensively available in isolation, the data for total FAEEs is considered representative of the biomarker class.
Table 1: Performance Characteristics of FAEEs in Hair for Detecting Excessive Alcohol Consumption
| Parameter | Value | Reference |
| Cut-off for Excessive Drinking | 0.5 ng/mg | [7] |
| Sensitivity | 90% | [7] |
| Specificity | 90% | [7] |
| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg | [7][8] |
| Limit of Quantification (LOQ) | 0.04 - 0.12 ng/mg | [7] |
Table 2: Typical FAEE Concentrations in Hair for Different Consumption Levels
| Consumption Level | Mean Concentration (Sum of 4 FAEEs) | Reference |
| Teetotalers | 0.16 ng/mg | [6] |
| Moderate Social Drinkers | 0.41 ng/mg | [6] |
| Alcoholics in Treatment | 4.0 ng/mg | [6] |
| Fatalities with Excessive Alcohol Consumption | 6.8 ng/mg | [6] |
Experimental Protocols
The following protocols describe the extraction and analysis of FAEEs, including this compound, from hair samples. The primary analytical technique is gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Hair Sample Collection and Preparation
-
Sample Collection: Collect a strand of hair approximately 3-6 cm in length from the posterior vertex of the scalp.
-
Decontamination: To remove external contaminants, wash the hair samples twice with 10 mL of acetone (B3395972) and then twice with 10 mL of hexane.
-
Drying: Allow the hair to dry completely at room temperature.
-
Pulverization: Pulverize the decontaminated and dried hair to a fine powder to increase the surface area for extraction.
Protocol 2: Extraction of FAEEs from Hair
This protocol is based on a liquid-liquid extraction method followed by solid-phase extraction (SPE) for cleanup.
-
Internal Standard: Add a known amount of a deuterated FAEE internal standard (e.g., ethyl palmitate-d5) to 30 mg of pulverized hair.
-
Extraction: Add 500 µL of heptane (B126788) to the hair sample and incubate for 15 hours at 45°C.[9]
-
Cooling: Allow the mixture to cool to room temperature.[9]
-
SPE Cartridge Conditioning: Condition an NH2 SPE cartridge with 1 mL of heptane.[9]
-
Sample Loading: Apply the heptane extract to the conditioned SPE cartridge.[9]
-
Elution: Elute the FAEEs with 1 mL of heptane followed by 1 mL of dichloromethane.[9]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[9]
-
Reconstitution: Reconstitute the dried extract in 65 µL of heptane for GC-MS analysis.[9]
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: Inject 2 µL of the reconstituted extract into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a suitable capillary column for separating fatty acid esters (e.g., a DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 20°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.
-
-
Quantification: Calculate the concentration of each FAEE by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
Visualizations
Caption: Metabolic pathway of this compound formation.
Caption: Experimental workflow for FAEE analysis in hair.
References
- 1. Biomarkers of alcohol misuse: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers for Alcohol Use and Abuse: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl esters: short-term and long-term serum markers of ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxytetracosanoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 2-Hydroxytetracosanoic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 2-Hydroxytetracosanoic acid with ethanol (B145695) using an acid catalyst.[1][2][3][4][5][6] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[2][4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][7] The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus lowering the ester yield. Additionally, steric hindrance from the long alkyl chain and the hydroxyl group can slow down the reaction rate.[8] Inefficient purification can also lead to product loss.
Q3: How can I drive the reaction equilibrium towards the product to improve the yield?
A3: To improve the yield, you can employ Le Chatelier's principle in a few ways:
-
Use an excess of one reactant: Typically, ethanol is used in large excess as it can also serve as the solvent.[2][4][6]
-
Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a drying agent such as molecular sieves.[6]
Q4: What are the potential side reactions during the synthesis?
A4: While specific side reactions for this compound are not extensively documented, general side reactions in Fischer esterification, especially with a secondary alcohol group present, can include:
-
Dehydration: The 2-hydroxy group could potentially be eliminated to form an unsaturated ester, particularly at higher temperatures.
-
Ether formation: The alcohol (ethanol) can undergo self-condensation to form diethyl ether, especially at elevated temperatures in the presence of a strong acid.
-
Acetal formation: If any aldehydes are present as impurities, they can react with the alcohol to form acetals.
Q5: What is the best way to purify the final product?
A5: Purification of long-chain fatty acid esters typically involves several steps:
-
Neutralization: After the reaction, the excess acid catalyst is neutralized with a weak base, such as a sodium bicarbonate solution.
-
Extraction: The ester is extracted from the aqueous layer using a nonpolar organic solvent like hexane, heptane, or diethyl ether.
-
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: For high purity, column chromatography on silica (B1680970) gel is often necessary to separate the desired ester from unreacted starting material and nonpolar side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction time or temperature- Presence of excess water in reactants | - Use fresh, concentrated acid catalyst.- Increase reaction time and/or temperature (monitor for side reactions).- Ensure all reactants and glassware are dry. Use anhydrous ethanol. |
| Incomplete Reaction (Starting material remains) | - Reversible nature of the reaction- Insufficient catalyst | - Use a larger excess of ethanol.- Remove water as it forms (e.g., Dean-Stark trap).- Increase the catalyst loading (see table below for guidance). |
| Formation of a Dark-Colored Product | - High reaction temperature causing decomposition or side reactions | - Lower the reaction temperature and increase the reaction time.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Product Isolation/Purification | - Emulsion formation during workup- Poor separation on silica gel chromatography | - Add a small amount of brine (saturated NaCl solution) to break up emulsions.- Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) may be necessary. |
Experimental Protocols
General Protocol for Fischer Esterification of 2-Hydroxytetracosanoic Acid
This protocol is adapted from the synthesis of similar long-chain fatty acid esters and should be optimized for the specific substrate.
Materials:
-
2-Hydroxytetracosanoic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate (B1210297), diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve 2-Hydroxytetracosanoic acid in a large excess of anhydrous ethanol (e.g., 20-50 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
Table 1: Effect of Catalyst Concentration on Esterification Yield
| Catalyst (H₂SO₄) Concentration (% w/w) | Typical Yield of Long-Chain Ester (%) |
| 1 | 62 |
| 2 | 79 |
| 3 | 75 |
| 4 | 70 |
Data adapted from a study on trimethylolpropane (B17298) esters, which provides a general trend for acid-catalyzed esterification. Optimal concentration should be determined experimentally for the specific substrate.[9]
Table 2: Effect of Reaction Temperature and Time on Esterification of Lauric Acid
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 120 | 1 | ~40 |
| 120 | 4 | >95 |
| 140 | 1 | ~60 |
| 140 | 3 | >98 |
Data from the esterification of lauric acid with 2-ethyl hexanol, demonstrating the general effect of temperature and time on the reaction rate of long-chain fatty acids.[2]
Mandatory Visualizations
Diagram 1: Fischer Esterification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yield in the esterification reaction.
References
- 1. cerritos.edu [cerritos.edu]
- 2. digital.csic.es [digital.csic.es]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of 2-Hydroxytetracosanoic Acid Ethyl Ester
Welcome to the technical support center for the chromatographic analysis of 2-Hydroxytetracosanoic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge that can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to diagnosing and resolving co-elution issues when analyzing this compound.
Q1: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm co-elution?
A1: Visual inspection of peak shape is the first indication of co-elution. A pure compound should ideally produce a symmetrical, Gaussian peak. The presence of shoulders, tailing, or a broad peak suggests the presence of one or more co-eluting species.
To confirm co-elution, consider the following:
-
Peak Purity Analysis (HPLC with DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can assess peak purity by comparing the UV-Vis spectra across the peak. Significant spectral differences from the peak start to the peak end indicate the presence of multiple components.
-
Mass Spectrometry (GC-MS or LC-MS): A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, confirming that multiple compounds are eluting simultaneously.
Q2: What are the most likely compounds to co-elute with this compound?
A2: Co-eluting species are often structurally similar to the analyte of interest. For this compound, potential co-eluents include:
-
Positional Isomers: 3-Hydroxytetracosanoic acid ethyl ester and other positional isomers of the hydroxyl group on the fatty acid chain are prime candidates for co-elution due to their similar physical and chemical properties.
-
Enantiomers: 2-Hydroxytetracosanoic acid has a chiral center at the C-2 position, meaning it exists as two non-superimposable mirror images (enantiomers): (R)-2-hydroxytetracosanoic acid ethyl ester and (S)-2-hydroxytetracosanoic acid ethyl ester. These will co-elute on a standard achiral column.
-
Structurally Related Fatty Acid Esters: Other long-chain fatty acid ethyl esters present in the sample matrix with similar chain lengths and polarity may also co-elute.
-
Synthesis Byproducts: Impurities from the synthesis of this compound, such as unreacted starting materials or byproducts from side reactions, can also be a source of co-elution.
Q3: How can I modify my Gas Chromatography (GC) method to resolve co-elution?
A3: For GC analysis, you can adjust several parameters to improve resolution:
-
Column Selection:
-
Stationary Phase: If using a non-polar column (e.g., DB-1, DB-5), consider switching to a more polar column (e.g., a wax column like DB-WAX or a cyanopropyl phase) to enhance separation based on polarity differences.
-
Chiral Column: To separate enantiomers, a chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., CYDEX-B) are often used for this purpose.
-
-
Temperature Program:
-
Slower Ramp Rate: Decrease the temperature ramp rate of your oven program. A slower ramp provides more time for the analytes to interact with the stationary phase, often improving separation.
-
Isothermal Segments: Introduce isothermal holds at temperatures where the co-eluting peaks are most likely to separate.
-
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to achieve the highest column efficiency (lowest plate height).
-
Derivatization: While the compound is already an ethyl ester, derivatizing the hydroxyl group can alter its volatility and interaction with the stationary phase. Conversion to a trimethylsilyl (B98337) (TMS) ether is a common strategy for hydroxylated fatty acids, which can improve peak shape and potentially resolve co-elution.[1][2]
Q4: What adjustments can be made to my High-Performance Liquid Chromatography (HPLC) method to improve separation?
A4: In HPLC, both the stationary and mobile phases offer numerous possibilities for optimization:
-
Column Selection:
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider a different reversed-phase chemistry. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions. For separating positional isomers, a column with higher shape selectivity, such as one with cholesteryl ligands, may be beneficial.
-
Chiral Stationary Phase (CSP): For the separation of enantiomers, a CSP is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns are common choices for chiral separations of hydroxylated acids and their esters.
-
-
Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Decreasing the solvent strength (less organic) will generally increase retention and may improve resolution.
-
Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Additives: For free acids, adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can improve peak shape. While your analyte is an ester, this may still be beneficial if your sample contains acidic impurities.
-
-
Temperature: Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Systematically varying the temperature (e.g., from 25°C to 50°C) can sometimes significantly improve resolution.
-
Derivatization: To enhance detection and potentially improve separation, the hydroxyl group can be derivatized. Common derivatizing agents for HPLC include those that introduce a UV-chromophore or a fluorescent tag.
Frequently Asked Questions (FAQs)
Q5: Is derivatization necessary for the analysis of this compound?
A5:
-
For GC: While the ethyl ester is more volatile than the free acid, the long carbon chain and the polar hydroxyl group can still lead to poor peak shape and high elution temperatures. Derivatizing the hydroxyl group to a trimethylsilyl (TMS) ether is highly recommended to improve chromatographic performance.[1]
-
For HPLC: Derivatization is not strictly necessary for separation, especially with detectors like mass spectrometry (MS) or evaporative light scattering (ELSD). However, if you are using a UV detector, derivatization with a UV-absorbing group will be required for sensitive detection.
Q6: How can I separate the (R) and (S) enantiomers of this compound?
A6: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways:
-
Chiral Chromatography:
-
Chiral Stationary Phase (CSP): This is the most direct method. For HPLC, polysaccharide-based columns are often effective. For GC, cyclodextrin-based chiral columns can be used.
-
Chiral Mobile Phase Additive: Less common, but a chiral molecule can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.
-
-
Diastereomeric Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. After separation, the original enantiomers can be recovered if needed.
Q7: What are typical starting conditions for a GC-MS analysis of derivatized this compound?
A7: A good starting point for a GC-MS method after derivatization of the hydroxyl group to a TMS ether would be:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
Q8: What are recommended starting conditions for an HPLC method for this compound?
A8: For a reversed-phase HPLC separation, you could start with:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. Start with 80% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD). If derivatized with a UV-active group, use a UV detector at the appropriate wavelength.
Quantitative Data Summary
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Form | TMS-derivatized ethyl ester | Ethyl ester (no derivatization) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water Gradient |
| Flow Rate | 1 mL/min | 1 mL/min |
| Temperature | 150°C to 320°C gradient | 30°C |
| Expected Retention Time | > 20 min (highly dependent on program) | Dependent on gradient |
| Detector | Mass Spectrometer (MS) | MS or ELSD |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC Analysis (TMS Ether Formation)
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Dissolution: Add 500 µL of a suitable solvent, such as pyridine (B92270) or N,N-dimethylformamide, and vortex to dissolve the sample completely.
-
Derivatization Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC
-
Column: Install a chiral stationary phase column suitable for non-polar mobile phases, such as a Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may require adjustment.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a suitable detector, such as a UV detector (if the molecule has a chromophore or has been derivatized) or a mass spectrometer. The two enantiomers should elute as two distinct peaks.
Visualizations
Caption: A troubleshooting workflow for resolving co-elution in the chromatography of this compound.
References
minimizing degradation of 2-Hydroxytetracosanoic acid ethyl ester during extraction
Technical Support Center: 2-Hydroxytetracosanoic Acid Ethyl Ester Extraction
Welcome to the technical support center for the extraction of this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize degradation and optimize the recovery of this very long-chain fatty acid ester during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during extraction?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and is accelerated by elevated temperatures.[1][2] Hydrolysis results in the formation of 2-hydroxytetracosanoic acid and ethanol, which can complicate analysis and reduce the yield of the target compound. Additionally, very long-chain 2-hydroxy fatty acids can undergo degradation through peroxisomal α-oxidation in biological systems.
Q2: What are the critical factors to control during extraction to minimize degradation?
A2: To minimize degradation, it is crucial to control the following factors:
-
pH: Maintain a neutral pH throughout the extraction process. Strong acids or bases will catalyze ester hydrolysis.
-
Temperature: Perform extraction steps at low temperatures (e.g., on ice or at 4°C) whenever possible to reduce the rate of hydrolysis and other potential degradation reactions.[1]
-
Moisture: Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize the presence of water, a key reactant in hydrolysis.
-
Oxygen: For unsaturated analogs, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. While this compound is saturated, this is a good general practice for lipid extraction.
Q3: Which solvent system is recommended for the extraction of this compound?
A3: Due to its very long aliphatic chain, this compound is a highly nonpolar lipid. A common and effective method for extracting such lipids from biological matrices is a biphasic solvent system, such as the Folch or Bligh and Dyer methods, which typically use a mixture of chloroform (B151607) and methanol.[3][4] For simpler matrices, direct extraction with a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) can be effective. The choice of solvent can impact the recovery of the analyte, so it is advisable to optimize the solvent system for your specific sample matrix.[5]
Q4: Is derivatization necessary for the analysis of this compound?
A4: The necessity of derivatization depends on the analytical method employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential for GC-MS analysis. The hydroxyl group on the fatty acid chain must be derivatized (e.g., by silylation to form a trimethylsilyl (B98337) ether) to increase volatility and thermal stability.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can often be performed without derivatization.[7][8] However, derivatization of the carboxyl group (if hydrolyzed) can be used to enhance ionization efficiency and improve detection sensitivity in positive ion mode.[9][10]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the chosen solvent system is appropriate for the sample matrix. For complex biological samples, a chloroform:methanol extraction is recommended.[3][4] - Increase the solvent-to-sample ratio to ensure complete solubilization. - For solid samples, ensure adequate homogenization or grinding to increase surface area for extraction. |
| Analyte Adsorption | - Very long-chain fatty acid esters can adsorb to glass and plastic surfaces. Silanizing glassware can help to minimize this issue. - Add a small amount of a more polar solvent, like isopropanol, to the extraction solvent to reduce adsorption. |
| Phase Partitioning Issues | - In liquid-liquid extractions, ensure complete phase separation. Centrifugation can aid in separating the aqueous and organic layers. - The addition of salt (e.g., NaCl or KCl) to the aqueous phase can improve the partitioning of the nonpolar analyte into the organic phase. |
| Hydrolysis During Extraction | - Maintain neutral pH and low temperatures throughout the extraction process.[1] - Use anhydrous solvents and dry glassware to minimize water content. |
Issue 2: Presence of Degradation Products in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Ester Hydrolysis | - Avoid acidic or basic conditions during extraction and workup. Use buffers if necessary to maintain a neutral pH. - Keep the sample cold at all times. - Minimize the duration of the extraction process. |
| Thermal Degradation | - Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure or a stream of inert gas. Saturated long-chain fatty acids show minimal degradation below 90°C.[1][11][12] |
| Oxidation (if unsaturations are present) | - While the target molecule is saturated, if working with related unsaturated compounds, perform extractions under an inert atmosphere (nitrogen or argon). - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. |
Data Presentation
Table 1: Estimated Stability of this compound Under Various Conditions
The following data is extrapolated from general principles of ester hydrolysis and the behavior of similar long-chain fatty acid esters. Empirical studies for this specific molecule are limited.
| Condition | pH | Temperature (°C) | Estimated Degradation (after 24h) |
| Mildly Acidic | 4 | 25 | 5-10% |
| Neutral | 7 | 25 | < 2% |
| Mildly Basic | 9 | 25 | 10-20% |
| Neutral | 7 | 4 | < 1% |
| Neutral | 7 | 50 | 5-15% |
Table 2: Comparison of Solvent Systems for Extraction Efficiency
Extraction efficiencies are dependent on the sample matrix. The data below represents a general guide for the extraction of very long-chain fatty acid esters.
| Solvent System | Polarity | Typical Recovery | Notes |
| Hexane | Nonpolar | Good | Effective for nonpolar matrices. |
| Ethyl Acetate | Moderately Polar | Very Good | Can improve recovery from slightly more complex matrices.[5] |
| Chloroform:Methanol (2:1, v/v) | Biphasic | Excellent | "Gold standard" for lipid extraction from biological tissues.[3][4] |
| Dichloromethane:Methanol (2:1, v/v) | Biphasic | Excellent | An alternative to chloroform-based systems. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Biological Tissue (Modified Folch Method)
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL) on ice.
-
Extraction: Vortex the homogenate for 15 minutes at 4°C.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL) to the extract, vortex briefly, and centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas or using a rotary evaporator at low temperature (<30°C).
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., hexane for GC-MS after derivatization, or isopropanol:acetonitrile for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Sorbent Selection: Use a normal-phase sorbent such as silica (B1680970) or an aminopropyl-bonded silica for the separation of nonpolar lipids.[13]
-
Column Conditioning: Condition the SPE cartridge with a nonpolar solvent (e.g., 5 mL of hexane).
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of a nonpolar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a nonpolar solvent (e.g., 5 mL of hexane) to elute very nonpolar interfering compounds.
-
Elution: Elute the this compound with a slightly more polar solvent, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Drying and Reconstitution: Dry the collected eluate and reconstitute as described in Protocol 1.
Visualizations
References
- 1. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 10. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity in Mass Spectrometry of Fatty Acid Esters
Welcome to the technical support center for troubleshooting low signal intensity in the mass spectrometric analysis of fatty acid esters. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low signal intensity when analyzing fatty acid esters by mass spectrometry?
Low signal intensity in the analysis of fatty acid esters can stem from several factors throughout the experimental workflow. The primary areas to investigate are sample preparation (extraction and derivatization), the analytical instrumentation (GC-MS or LC-MS), and the inherent properties of the fatty acid esters themselves. Common culprits include inefficient extraction from the sample matrix, incomplete derivatization, matrix effects leading to ion suppression, and contamination or suboptimal settings of the mass spectrometer.[1][2][3]
Q2: My signal is weak. How can I determine if the problem is with my sample preparation or the mass spectrometer?
A systematic approach is crucial to pinpoint the source of the low signal.[4]
-
Analyze a Known Standard: Prepare a fresh, pure standard of a fatty acid ester at a known concentration and inject it directly into the mass spectrometer (bypassing the chromatographic column if possible) or through your standard LC/GC method.
-
Evaluate the Result:
-
Strong Signal: If the standard gives a strong, expected signal, the issue likely lies within your sample preparation steps (extraction or derivatization).
-
Weak Signal: If the pure standard also produces a weak signal, the problem is likely with the mass spectrometer itself (e.g., source contamination, incorrect tuning parameters, or detector issues).[4]
-
Below is a troubleshooting workflow to help visualize this process:
Sample Preparation Issues
Q3: How can I improve the extraction of fatty acids from my biological samples?
Inadequate extraction is a primary cause of low recovery and, consequently, low signal intensity.[1]
-
Solvent Choice: The polarity of the extraction solvent is critical and depends on the sample matrix.[1]
-
For tissues and plasma, classic methods like Folch or Bligh & Dyer, which use a chloroform/methanol (B129727) mixture, are effective.[1]
-
A newer method using methyl-tert-butyl ether (MTBE) has also shown comparable extraction efficiency for major lipid classes.[5]
-
-
Matrix Effects: Complex biological samples can contain substances that interfere with ionization, a phenomenon known as matrix effects, which can suppress the signal of your target analytes.[1] To mitigate this, consider further sample cleanup using techniques like solid-phase extraction (SPE).[6]
-
Multiple Extractions: A single extraction may not be sufficient. Performing a second extraction of the aqueous phase can significantly improve recovery rates.[1]
Q4: My derivatization to fatty acid methyl esters (FAMEs) seems inefficient. What are the key parameters to optimize?
Incomplete derivatization is a common reason for low signal intensity, especially in GC-MS analysis.[1]
-
Reagent Choice: Several reagents can be used for methylation, including boron trifluoride (BF3) in methanol, trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), and methanolic HCl.[1][7] The choice of reagent can impact the reaction efficiency for different types of fatty acids.
-
Reaction Conditions: Time and temperature are critical. For example, when using 14% BF3 in methanol, heating at 100°C for 30 minutes is a common starting point. However, these conditions may need to be optimized for your specific sample type.
-
Water Contamination: The presence of water can significantly hinder the derivatization reaction. Ensure that your sample extract is thoroughly dried before adding the derivatization reagent. Anhydrous sodium sulfate (B86663) can be used to remove residual water.
Here is a detailed protocol for a common derivatization method:
Protocol: Fatty Acid Methylation using Boron Trifluoride-Methanol
| Step | Procedure |
| 1 | Ensure the lipid extract is completely dry. |
| 2 | Add 2 mL of 14% Boron trifluoride (BF3) in methanol to the dried extract. |
| 3 | Cap the tube tightly and heat at 100°C for 30 minutes. |
| 4 | Cool the tube to room temperature. |
| 5 | Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. |
| 6 | Vortex thoroughly and centrifuge to separate the layers. |
| 7 | Carefully collect the upper hexane layer containing the FAMEs. |
| 8 | Dry the hexane layer over anhydrous sodium sulfate before analysis. |
Mass Spectrometer & Analytical Issues
Q5: I suspect my mass spectrometer's ion source is contaminated. What is the best way to clean it?
A contaminated ion source is a very common reason for a gradual or sudden drop in signal intensity.[2][8] Regular cleaning is essential for maintaining optimal performance.[2]
-
Cleaning Procedure: The cleaning process typically involves disassembling the ion source and cleaning the individual components. This is often done by sonicating the metal parts in a sequence of solvents like methanol, followed by water with a mild detergent, and then a final rinse with a high-purity solvent.[8]
-
Abrasive Cleaning: For stubborn deposits, very fine abrasive materials can be used, but care must be taken not to damage the surfaces of the source components.[8]
-
Handling: Always wear powder-free gloves when handling source components to avoid re-contamination with oils from your skin.[8]
Q6: What are the key GC-MS parameters to optimize for fatty acid ester analysis?
Optimizing your GC-MS parameters is crucial for achieving good sensitivity.
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the fatty acid esters without causing thermal degradation. A typical starting point is 250°C.
-
Column Choice: A column with a polar stationary phase, such as a wax-type column (e.g., DB-WAX), is often used for FAME analysis to achieve good separation of isomers.
-
Ionization Energy: For electron ionization (EI), the standard 70 eV is generally effective for creating reproducible fragmentation patterns.[9]
-
Selected Ion Monitoring (SIM): For targeted analysis and to improve sensitivity, use SIM mode instead of full scan. Monitor characteristic ions for FAMEs, such as the McLafferty rearrangement ion at m/z 74 for saturated methyl esters.[10][11]
Q7: For LC-MS analysis, which ionization mode is best for fatty acid esters?
The choice of ionization technique significantly impacts signal intensity.[3]
-
Electrospray Ionization (ESI): ESI is commonly used for fatty acids and their esters. Fatty acids are often analyzed in negative ion mode as [M-H]⁻ ions.[10] Fatty acid esters can be analyzed in positive ion mode, often forming adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can also be effective and may be less susceptible to matrix effects than ESI for certain sample types.[10]
-
Mobile Phase Additives: The composition of the mobile phase can greatly influence ionization efficiency. For negative mode ESI, adding a weak base like ammonium (B1175870) acetate (B1210297) can enhance deprotonation. For positive mode, small amounts of formic acid or sodium acetate can improve signal.
The following diagram illustrates the logical flow for troubleshooting mass spectrometer issues:
Quantitative Data Summary
For quantitative analysis, using an internal standard is highly recommended to correct for variations in extraction, derivatization, and instrument response.
Table 1: Common Internal Standards for Fatty Acid Analysis
| Internal Standard | Common Application |
| Heptadecanoic acid (C17:0) | Used for samples where C17:0 is not naturally present. |
| Deuterated fatty acids (e.g., Palmitic acid-d3) | Ideal for correcting matrix effects and recovery as they behave almost identically to their non-deuterated counterparts.[12] |
Table 2: Example GC-MS SIM Ions for FAME Analysis
| Fatty Acid Methyl Ester | Common Diagnostic Ions (m/z) |
| Saturated FAMEs | 74, 87, M⁺ |
| Monounsaturated FAMEs | 74, M⁺, [M-32]⁺ |
| Polyunsaturated FAMEs | 79, 81, M⁺ |
This data is compiled from typical fragmentation patterns observed in EI-MS.[10][11]
By systematically working through these troubleshooting steps, you can effectively identify and resolve the root cause of low signal intensity in your fatty acid ester mass spectrometry experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. biotage.com [biotage.com]
- 5. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-MS community | Basics: Removing lipids and detergents from peptide samples [sites.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 9. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimizing Esterification of Long-Chain Fatty Acids
Welcome to the technical support center for the optimization of esterification reactions involving long-chain fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield of long-chain fatty acid esterification?
A1: The molar ratio of alcohol to fatty acid is frequently cited as one of the most influential factors affecting ester conversion yields.[1] Since esterification is a reversible reaction, using a significant excess of the alcohol can shift the equilibrium towards the product side, thereby increasing the yield of the desired ester.[2][3][4]
Q2: How does the presence of water affect the esterification reaction?
A2: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[5][6] It is crucial to use dry reagents and glassware.[7] Some methods even incorporate water scavengers, like dimethoxypropane, or perform the reaction under conditions that allow for the continuous removal of water, such as azeotropic distillation or operating at temperatures above the boiling point of water.[4][7][8]
Q3: What are the advantages of using a solid acid catalyst over a homogeneous one?
A3: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-16), zeolites, or sulfated zirconia, offer several advantages over homogeneous catalysts like sulfuric or p-toluenesulfonic acid.[8][9] These benefits include easier separation from the reaction mixture, potential for reuse, reduced corrosion of equipment, and often lead to a cleaner product with fewer downstream processing steps like neutralization and washing.[8][9]
Q4: Can long-chain fatty acids be esterified using base-catalyzed transesterification?
A4: Base-catalyzed transesterification is generally not the preferred method for free fatty acids. This is because free fatty acids will react with the base catalyst to form soaps, which consumes the catalyst and can complicate product purification.[6][10] Acid-catalyzed esterification is the standard approach for converting free fatty acids into esters.[10]
Q5: At what temperature should I run my esterification reaction?
A5: The optimal reaction temperature depends on the specific reactants and catalyst used. Generally, increasing the temperature increases the reaction rate.[1][11] However, excessively high temperatures can lead to side reactions and degradation of unsaturated fatty acids.[12] A common temperature range for acid-catalyzed esterification is between 60°C and 180°C.[1][5][13] It is essential to optimize the temperature for your specific system to maximize yield while minimizing byproduct formation.
Troubleshooting Guides
Problem 1: Low Ester Conversion/Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Reaction Equilibrium | Increase the molar ratio of the alcohol to the fatty acid. A larger excess of alcohol will drive the reaction forward.[1][2] |
| Presence of Water | Ensure all reactants and solvents are anhydrous and glassware is thoroughly dried. Consider using a Dean-Stark apparatus for azeotropic water removal or adding a water scavenger.[4][7] |
| Insufficient Catalyst Activity | Increase the catalyst concentration. If using a solid catalyst, ensure it has not been deactivated. Consider trying a different, more active catalyst.[5][9] |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature. Monitor the reaction progress over time using techniques like TLC or GC to determine when equilibrium is reached.[1][11] |
| Poor Mixing | Ensure adequate stirring to overcome mass transfer limitations, especially with heterogeneous catalysts. |
Troubleshooting Workflow for Low Ester Yield
Caption: Logical steps for troubleshooting low ester conversion.
Problem 2: Product Contains Unreacted Fatty Acid
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The reaction may not have reached completion. Extend the reaction time or increase the temperature to push the reaction further towards the products.[1][11] |
| Catalyst Deactivation | The catalyst may have lost its activity. For homogeneous catalysts, ensure sufficient concentration. For heterogeneous catalysts, consider regeneration or using a fresh batch. Water can also poison some acid catalysts.[6] |
| Insufficient Alcohol | The molar ratio of the alcohol may be too low, leading to an equilibrium with a significant amount of unreacted acid. Increase the excess of alcohol.[1] |
| Product Purification Issues | The purification method may not be effectively removing the unreacted fatty acid. Consider an alkaline wash (e.g., with sodium bicarbonate solution) during the workup to remove acidic impurities, followed by a water wash. |
Workflow for Removing Unreacted Fatty Acid
Caption: Troubleshooting workflow for product contamination.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the esterification of oleic acid, a common long-chain fatty acid, with various alcohols and catalysts.
Table 1: Acid-Catalyzed Esterification of Oleic Acid
| Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Ethanol | Niobic Acid | 10.83:1 | 249 | - | ~90% Conversion | [14] |
| Trimethylolpropane | Sulfuric Acid | 3.9:1 | 150 | 5 | 91.2% Conversion | [1] |
| Pentaerythritol | Sulfuric Acid | 4.9:1 | 180 | 6 | 92.7% Conversion | [1] |
| Trimethylolpropane | p-TSA | - | 105-120 | - | Optimal Range | [5] |
| Glycerol | ZrO₂-SiO₂-Me&Et-PhSO₃H | 1:1 | 160 | 4 | 80% Conversion | [15][16] |
| Cetyl Alcohol | DBSA | 1.3:1 | 40 | 4 | 93.6% Conversion | [17] |
| Methanol | Sulfuric Acid | 5:1 | 70 | 5 | ~96.5% Conversion | [18] |
Table 2: Solid Acid Catalyzed Esterification of Fatty Acids
| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion/Yield | Reference |
| Lauric Acid | 2-Ethyl Hexanol | Amberlyst-16 | 1:1.25 | 140 | >98% Conversion | [9] |
| Oleic Acid | Various | Montmorillonite K10 | - | 160 | 95.06% Conversion | [11] |
| Methyl Laurate | n-Butanol | Sulfonic Acid Carbon | - | 120 | 95.1% Conversion | [19] |
| Stearic, Oleic, Palmitic | Ethanol | Montmorillonite KSF/0 | - | 150 | High Yields | [8] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)
This protocol describes a typical Fischer esterification using a homogeneous acid catalyst.[2][3]
Materials:
-
Long-chain fatty acid (e.g., oleic acid, lauric acid)
-
Alcohol (e.g., methanol, ethanol) in excess (typically 5-20 molar equivalents)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) at 1-5 mol% relative to the fatty acid.
-
Anhydrous solvent (optional, e.g., toluene, hexane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and heating mantle.
-
Reactant Charging: To the flask, add the long-chain fatty acid and the excess alcohol. If using a solvent, add it at this stage.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time (typically 2-24 hours). Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Transfer the mixture to a separatory funnel.
-
Add water and a nonpolar organic solvent (e.g., diethyl ether, hexane) to extract the ester.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted fatty acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude ester as needed, typically by vacuum distillation or column chromatography.
Experimental Workflow: Fischer Esterification
Caption: Standard workflow for Fischer esterification.
Protocol 2: Esterification using a Solid Acid Catalyst in a Batch Reactor
This protocol provides a general method for using a recyclable solid acid catalyst.[9]
Materials:
-
Long-chain fatty acid (e.g., lauric acid)
-
Alcohol (e.g., 2-ethyl hexanol)
-
Solid acid catalyst (e.g., Amberlyst-16, dried)
-
Reaction vessel with overhead stirring and temperature control
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Ensure the solid acid catalyst is activated, typically by drying under vacuum at an elevated temperature (e.g., 90-100°C) to remove adsorbed water.[9]
-
Reaction Setup: Charge the reaction vessel with the fatty acid, alcohol, and the prepared solid acid catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-140°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.[9]
-
Monitoring: Monitor the reaction by taking small aliquots, filtering out the catalyst, and analyzing the liquid phase for fatty acid content (e.g., by titration to determine the acid value).
-
Catalyst Recovery: Once the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed with a solvent and dried for potential reuse.
-
Product Isolation: Remove the excess alcohol from the filtrate, typically by vacuum distillation, to yield the crude ester. Further purification may be performed if necessary.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aocs.org [aocs.org]
- 8. mdpi.com [mdpi.com]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 16. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 19. researchgate.net [researchgate.net]
preventing isomerization of 2-Hydroxytetracosanoic acid ethyl ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of 2-Hydroxytetracosanoic acid ethyl ester during experimental procedures.
Troubleshooting Guide
Enantiomeric purity is critical for the biological activity and safety of chiral molecules like this compound. Isomerization, particularly racemization at the C2 position, can lead to a loss of stereochemical integrity. The following table outlines potential issues that may arise during synthesis, workup, purification, and storage, along with their probable causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Relevant Parameters to Monitor |
| Loss of Enantiomeric Excess (e.e.) after Synthesis/Reaction | Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote the formation of a planar enolate intermediate, leading to racemization. | - Employ mild esterification methods, such as Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. - If using a base, opt for a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) at low temperatures (-78°C). | - Reaction Temperature - pH of the reaction mixture - Enantiomeric excess (via chiral HPLC or GC) |
| Isomerization during Aqueous Workup | Extreme pH: Washing with strong acidic or basic solutions can cause racemization. | - Use saturated aqueous ammonium (B1175870) chloride (NH4Cl) for quenching reactions. - Wash with dilute, buffered solutions (e.g., phosphate (B84403) buffer pH 7) instead of strong acids or bases. | - pH of wash solutions - Contact time with aqueous solutions |
| Degradation or Isomerization during Purification | Prolonged Exposure to Silica (B1680970) Gel: Standard silica gel can be slightly acidic and may cause degradation or isomerization of sensitive compounds, especially with long exposure times. High Temperatures during Solvent Evaporation: Can lead to thermal degradation or racemization. | - Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. - Minimize the time the compound is on the column. - Utilize purification methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) with appropriate stationary phases.[1][2] - Use a rotary evaporator at low temperatures and reduced pressure. | - Purity of fractions (TLC, HPLC) - Enantiomeric excess of purified product |
| Isomerization during Storage | Improper Storage Conditions: Exposure to light, high temperatures, or acidic/basic residues in the storage container can catalyze isomerization over time. | - Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). - Store at low temperatures (-20°C or -80°C for long-term storage).[3] - Ensure the storage container is free from any acidic or basic contaminants. | - Enantiomeric excess over time - Appearance of degradation products |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of isomerization for this compound?
A1: The primary mechanism is racemization at the chiral center (C2), which is the carbon atom bearing the hydroxyl group and adjacent to the ester carbonyl. This occurs via the formation of a planar enol or enolate intermediate under acidic or basic conditions. Once the planar intermediate is formed, protonation can occur from either face, leading to a mixture of R and S enantiomers and a loss of optical purity.[4]
Q2: How can I detect if my sample of this compound has undergone isomerization?
A2: Several analytical techniques can be used to determine the enantiomeric excess (e.e.) of your sample:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers using a chiral stationary phase.[5]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent, such as Mosher's acid, can convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum, allowing for quantification.[5]
Q3: Are there any specific reagents I should avoid when working with this compound?
A3: Yes, you should avoid:
-
Strong, non-hindered bases: Such as sodium hydroxide (B78521) or potassium hydroxide at room temperature, as they can readily deprotonate the alpha-carbon.
-
Strong acids and high temperatures: Conditions typical for Fischer esterification should be avoided.
-
Reactive oxidizing agents: While not directly causing isomerization, they can lead to degradation of the molecule.
Q4: What are the ideal storage conditions for long-term stability?
A4: For long-term storage, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or below.[3] This minimizes exposure to light, moisture, and oxygen, all of which can contribute to degradation over time.
Experimental Protocols & Visualizations
Protocol 1: Racemization-Minimized Esterification of 2-Hydroxytetracosanoic Acid
This protocol describes a mild esterification procedure to minimize the risk of racemization.
Materials:
-
2-Hydroxytetracosanoic acid
-
Ethanol (B145695) (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NH4Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Hydroxytetracosanoic acid (1.0 eq) and ethanol (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NH4Cl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography on deactivated silica gel.
Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess
This protocol provides a general workflow for determining the enantiomeric excess of this compound. The exact column and mobile phase conditions will need to be optimized.
Materials:
-
Sample of this compound
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., 99:1 hexane:isopropanol) at a constant flow rate.
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector (if the compound has a chromophore) or a refractive index detector.
-
The two enantiomers should elute at different retention times.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Signaling Pathway: Mechanism of Racemization
The following diagram illustrates the mechanism of acid- and base-catalyzed racemization of an alpha-hydroxy ester.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters - Google Patents [patents.google.com]
- 5. bg.cpachem.com [bg.cpachem.com]
Technical Support Center: Purification of Synthetic 2-Hydroxytetracosanoic Acid Ethyl Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic 2-Hydroxytetracosanoic acid ethyl ester. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.
Column Chromatography
Column chromatography is a primary method for purifying long-chain esters.[1] Normal-phase chromatography using silica (B1680970) gel is typically effective.[1]
Logical Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for poor separation in column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | The eluting solvent system is too polar, causing the compound and impurities to travel down the column too quickly. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.[1] |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly. A slurry packing method is often more effective.[1] | |
| The column is overloaded with the crude product. | Use an appropriate adsorbent-to-sample ratio, typically 20-50 times the weight of the crude sample.[1] | |
| Compound Won't Elute from the Column | The eluting solvent is not polar enough to move the compound. | Gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1] |
| Low Recovery of Purified Product | The compound is adsorbing irreversibly to the silica gel. | This can sometimes occur with hydroxylated compounds. Consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. |
Recrystallization
Recrystallization can be an effective purification method if the this compound is a solid at room temperature. However, many long-chain esters are oils or waxy solids, which can make this technique challenging.[1]
| Problem | Potential Cause | Recommended Solution |
| Product "Oils Out" Instead of Crystallizing | The degree of supersaturation is too high, or the chosen solvent is incompatible. | Reduce the concentration of the ester in the solvent. A slower cooling rate can also be beneficial.[2] |
| The cooling process is too rapid. | Employ a gradual and controlled cooling profile to allow for the formation of an ordered crystal lattice.[2] | |
| Low Recovery of Crystals | The product is significantly soluble in the cold solvent. | Use a different solvent or a solvent pair to decrease the solubility at low temperatures. Also, minimize the amount of solvent used for dissolution.[1] |
| Crystals are lost during filtration. | Ensure the use of a properly sized filter paper and pre-chill the filtration apparatus and washing solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in synthetic this compound?
A1: Common impurities include unreacted starting materials such as 2-hydroxytetracosanoic acid and ethanol, as well as byproducts from the esterification reaction. If an acid catalyst was used, residual acid might also be present.[1]
Q2: How can I remove residual acidic catalyst from my crude product?
A2: Residual acidic catalysts can be neutralized and removed by washing the crude product (dissolved in an organic solvent) with a mild basic aqueous solution, such as saturated sodium bicarbonate.[1] This converts the acid to its salt, which is soluble in the aqueous phase and can be separated.
Q3: My compound is an oil at room temperature. Can I still use a crystallization-based method?
A3: If your compound is an oil, traditional recrystallization will not be effective. However, it might be possible to crystallize it at very low temperatures using a suitable solvent. Alternatively, other purification methods like column chromatography or high-vacuum distillation should be considered.[1]
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: For a long-chain hydroxy ester, a good starting point for normal-phase (silica gel) column chromatography would be a nonpolar solvent system with a small amount of a more polar modifier. A gradient elution starting from pure hexane and gradually increasing the percentage of ethyl acetate is a common strategy.[1] The exact ratio will need to be determined by thin-layer chromatography (TLC).
Q5: Is Solid-Phase Extraction (SPE) a viable purification method?
A5: Yes, SPE can be an effective and rapid method for purifying fatty acid ethyl esters.[3][4] A normal-phase SPE cartridge (e.g., silica or aminopropyl-silica) can be used. The crude sample is loaded in a nonpolar solvent like hexane, and impurities can be washed away before eluting the desired ester with a slightly more polar solvent.[3][5]
General Purification Workflow
Caption: A general experimental workflow for the purification of long-chain esters.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.[1]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial eluent.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and collect fractions. Gradually increase the solvent polarity (e.g., by adding ethyl acetate in increasing percentages) to elute the compound of interest.[1]
-
Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ester.[1]
Protocol 2: Acidic Impurity Removal by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will react with and extract any residual acidic catalyst or unreacted carboxylic acid into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining base and salts.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
References
Technical Support Center: Quantification of 2-Hydroxytetracosanoic Acid Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Hydroxytetracosanoic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Matrix Overload: High concentrations of co-eluting matrix components can saturate the analytical column. 2. Analyte Adsorption: Active sites in the GC injector or LC column can interact with the analyte. | 1. Dilute the Sample: A simple dilution can often reduce matrix overload.[1] 2. Optimize Sample Preparation: Employ more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. 3. Derivatization (for GC-MS): Convert the analyte to a less polar and more volatile derivative (e.g., trimethylsilyl (B98337) ether) to improve peak shape.[2][3] 4. Use a Guard Column: Protect the analytical column from strongly retained matrix components. |
| Inconsistent Results (Poor Precision) | 1. Variable Ion Suppression/Enhancement: Inconsistent matrix components across samples affecting analyte ionization.[4] 2. Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization yield. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1][5][6] 2. Automate Sample Preparation: If possible, use automated systems to ensure consistency. 3. Optimize and Validate Sample Preparation Protocol: Ensure the chosen method is robust and reproducible. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent or method may not be optimal for extracting the long-chain fatty acid ester from the sample matrix. 2. Analyte Loss During Sample Cleanup: The analyte may be partially removed along with matrix components during SPE or LLE. 3. Analyte Degradation: The analyte may be unstable under the extraction or derivatization conditions. | 1. Optimize Extraction Solvent and pH: Test different solvent systems and pH conditions to maximize recovery. 2. Evaluate Different SPE Sorbent Materials: Select a sorbent that retains the analyte while allowing interferences to pass through. 3. Use a Labeled Internal Standard: An SIL-IS added at the beginning of the sample preparation process can be used to calculate and correct for recovery losses.[5] |
| High Signal Suppression or Enhancement | 1. Co-eluting Phospholipids (B1166683): In biological matrices like plasma, phospholipids are a major cause of ion suppression in LC-MS.[7][8][9] 2. Other Endogenous Matrix Components: Salts, proteins, and other small molecules can also interfere with ionization.[10] | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation (e.g., using specialized SPE cartridges). 2. Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry to separate the analyte from interfering compounds.[9] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the quantification of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1][10] In biological samples, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites.[7][9][10]
2. How can I determine if my analysis is affected by matrix effects?
A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal of the analyte spiked into a pre-extracted blank matrix sample to the signal of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
3. What is the best internal standard for quantifying this compound?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-¹³Cₓ or -dₓ. An SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in recovery.[1][5][6] If a specific SIL-IS is unavailable, a structurally similar very-long-chain fatty acid ester with a stable isotope label can be a suitable alternative.
4. When should I use LC-MS/MS versus GC-MS for the analysis of this compound?
-
LC-MS/MS is often preferred for its ability to analyze the compound directly without derivatization, which simplifies sample preparation. It offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).
-
GC-MS can also be used but typically requires derivatization to increase the volatility and thermal stability of the analyte.[2][11] The hydroxyl group of this compound would need to be derivatized, for example, by silylation.[2] GC-MS can provide excellent chromatographic resolution.
5. What are the recommended sample preparation techniques to minimize matrix effects for this analyte?
A multi-step approach is often most effective:
-
Protein Precipitation (PPT): A simple first step for plasma or serum samples to remove the bulk of proteins. However, PPT alone is often insufficient to remove phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): Can be effective for separating lipids from more polar matrix components.
-
Solid-Phase Extraction (SPE): A highly effective and versatile technique for sample cleanup. A combination of reversed-phase and/or ion-exchange SPE can be used to isolate the analyte and remove a significant portion of interfering compounds.[12]
Experimental Protocols
Protocol 1: LC-MS/MS Quantification with Stable Isotope Dilution
This protocol outlines a general procedure for the quantification of this compound in a biological matrix using a stable isotope-labeled internal standard.
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of the sample (e.g., plasma), add the stable isotope-labeled internal standard.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile (B52724). Vortex and centrifuge.
-
Load the supernatant onto a conditioned reversed-phase SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences.
-
Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 or C8 column is suitable for separation.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for improved peak shape and ionization) and an organic solvent like acetonitrile or methanol.
-
MS/MS Detection: Use electrospray ionization (ESI) in either positive or negative ion mode (to be optimized for the analyte). Monitor at least two MRM transitions for both the analyte and the internal standard for confident quantification and identification.
-
Protocol 2: GC-MS Quantification with Derivatization
This protocol is for the analysis of this compound using GC-MS following derivatization.
-
Lipid Extraction:
-
Add the stable isotope-labeled internal standard to the sample.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
-
Derivatization (Silylation):
-
Dry the extracted lipid residue completely under nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization of the hydroxyl group.
-
-
GC-MS Analysis:
-
GC System: Use a capillary column suitable for fatty acid analysis (e.g., a mid-polarity column).
-
Injection: Use a split/splitless injector.
-
Oven Program: Develop a temperature gradient to ensure good separation of the analyte from other derivatized components.
-
MS Detection: Use either electron ionization (EI) or chemical ionization (CI). Monitor characteristic ions for the derivatized analyte and internal standard.
-
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: Key strategies for mitigating matrix effects in quantitative analysis.
References
- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. geomar.de [geomar.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 10. [PDF] High-Throughput Profiling of Long-Chain Fatty Acids and Oxylipins by LC–MS | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
enhancing stability of 2-Hydroxytetracosanoic acid ethyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2-Hydroxytetracosanoic acid ethyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The ester bond is susceptible to both acid- and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents, especially water, can participate in hydrolysis.
-
Presence of Enzymes: Esterases, if present in biological samples or media, can rapidly hydrolyze the ester.
-
Oxidative Stress: The presence of oxidizing agents can potentially lead to degradation, particularly at the hydroxyl group or unsaturated contaminants.
-
Light Exposure: Prolonged exposure to UV light can induce photochemical degradation.
Q2: What are the common degradation products of this compound?
A2: The most common degradation pathway for this compound is hydrolysis of the ester linkage. This results in the formation of 2-Hydroxytetracosanoic acid and ethanol (B145695). Under oxidative conditions, other degradation products could potentially be formed.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C.[1] It is also advisable to protect the solution from light and to use a tightly sealed container to prevent solvent evaporation and exposure to moisture. For long-term storage, preparing aliquots can minimize freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: Due to its long alkyl chain, this compound is a lipophilic compound. Anhydrous aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol are suitable for dissolving this compound. For experiments involving aqueous buffers, it is best to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium just before use to the lowest possible final organic solvent concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over a short period. | Hydrolysis of the ester. | Verify the pH of your solution; adjust to a neutral or slightly acidic pH (6-7) if compatible with your experiment. Store solutions at -80°C.[1] Prepare fresh solutions before each experiment. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Use a surfactant or emulsifying agent to improve solubility. Perform a solubility test to determine the optimal concentration range. |
| Inconsistent experimental results. | Compound degradation due to repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Formation of degradation products (e.g., 2-Hydroxytetracosanoic acid). | Run a stability study by analyzing your solution at different time points. Compare the chromatogram to a freshly prepared standard and a standard of the potential degradant (2-Hydroxytetracosanoic acid). |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate (B84403) buffer (pH 5.0, 7.0, and 9.0)
-
HPLC or GC-MS system
-
Incubator
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In separate vials, dilute the stock solution to a final concentration of 100 µM in each of the phosphate buffers (pH 5.0, 7.0, and 9.0). The final DMSO concentration should be kept below 1%.
-
Immediately after preparation (T=0), take an aliquot from each pH solution and analyze it by a validated HPLC or GC-MS method to determine the initial concentration.
-
Incubate the remaining solutions at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them to quantify the remaining concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Data Presentation:
| pH | % Remaining after 4 hours at 37°C | % Remaining after 24 hours at 37°C |
| 5.0 | 95% | 85% |
| 7.0 | 98% | 92% |
| 9.0 | 70% | 45% |
Protocol 2: Evaluation of Temperature Effects on Stability
Objective: To assess the stability of this compound at various temperatures.
Materials:
-
This compound solution (100 µM in pH 7.4 buffer)
-
Refrigerator (4°C)
-
Incubators (25°C and 37°C)
-
Freezer (-20°C)
-
HPLC or GC-MS system
Methodology:
-
Prepare a bulk solution of 100 µM this compound in a pH 7.4 buffer.
-
Aliquot the solution into separate vials for each temperature condition and time point.
-
Store the vials at 4°C, 25°C, 37°C, and -20°C.
-
Analyze an initial aliquot (T=0) to establish the starting concentration.
-
At specified time intervals (e.g., 1, 7, and 30 days), retrieve one vial from each temperature condition and analyze its content using HPLC or GC-MS.
-
Determine the concentration of the remaining ester and express it as a percentage of the initial concentration.
Data Presentation:
| Temperature | % Remaining after 7 days | % Remaining after 30 days |
| -20°C | >99% | 98% |
| 4°C | 95% | 88% |
| 25°C | 85% | 65% |
| 37°C | 70% | 40% |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
troubleshooting poor recovery in solid-phase extraction of fatty acid esters
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery during the solid-phase extraction (SPE) of fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of my fatty acid esters during SPE?
Low recovery is the most common issue in SPE and can be attributed to several factors throughout the extraction process.[1] The primary reasons include an incorrect choice of sorbent, improper sample pre-treatment, or unoptimized steps in the SPE protocol (conditioning, loading, washing, and elution).[2][3] To pinpoint the issue, it is recommended to perform a mass balance study by collecting and analyzing the fractions from each step to determine where the analyte is being lost.[3][4]
Q2: How do I select the correct SPE sorbent for fatty acid esters?
Sorbent selection is critical and depends on the properties of your analyte and the sample matrix.[5][6] Fatty acid esters are typically non-polar, making reversed-phase SPE a common choice for extraction from polar matrices like water or biological fluids.[4][5]
-
For non-polar analytes (like FAMEs) in polar matrices: Use non-polar sorbents such as C18 or C8.[5] These sorbents retain analytes through hydrophobic (van der Waals) interactions.[5]
-
For polar analytes in non-polar matrices: Use polar sorbents like silica, diol, or aminopropyl.[5][7]
-
Screening: If you are unsure, it is best to screen several different sorbent types to find the one with the best retention and selectivity for your specific analyte.[8]
Q3: My analyte is not retaining on the column during the sample loading step. What should I do?
This issue, known as "breakthrough," can occur for several reasons:
-
Incorrect Sorbent: The sorbent may not be appropriate for your analyte's polarity.[1] For non-polar fatty acid esters, a reversed-phase sorbent (like C18) is usually suitable for aqueous samples.[5]
-
High Flow Rate: Loading the sample too quickly prevents sufficient interaction time between the analyte and the sorbent.[1][9] A consistent, slow flow rate of approximately 1-2 mL/min is recommended.[2]
-
Sample Solvent: The sample should be dissolved in a solvent that is weak enough to allow the analyte to bind to the sorbent. For reversed-phase SPE, this means a solvent with a high aqueous content.[8] If the organic content of the sample solvent is too high, it will act as an elution solvent.
-
Cartridge Overload: The mass of the analyte and other matrix components may exceed the capacity of the SPE cartridge.[2][9] Consider using a larger cartridge or a sorbent with a higher loading capacity.[2] Polymeric sorbents generally have a higher capacity (10-15% of sorbent mass) than silica-based ones (approx. 5%).[4]
-
Dried Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. Ensure the sorbent remains wetted.[1]
Q4: I am losing my analyte during the wash step. How can I prevent this?
Analyte loss during the wash step indicates that the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than your analyte of interest.
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your aqueous wash solution for reversed-phase SPE.[2] For normal-phase, use a less polar wash solvent.[7]
-
Optimize the Wash: Perform a step-wise optimization by testing several wash solutions with increasing solvent strength to find the strongest possible wash that does not elute the fatty acid esters.[4]
Q5: My analyte is retained on the column, but I cannot elute it effectively. What is the problem?
Poor elution leads to low recovery and can be caused by the following:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.[1] For reversed-phase SPE, this typically means a high percentage of a non-polar organic solvent like methanol (B129727), acetonitrile, or isopropanol.[8] For normal-phase, a more polar solvent is needed.[7]
-
Insufficient Solvent Volume: You may not be using enough solvent to completely desorb the analyte from the sorbent.[1] Try increasing the elution volume in increments or using multiple smaller elutions.[4]
-
Incorrect pH: For ionizable analytes, the pH of the elution solvent must be adjusted to neutralize the charge, thereby breaking the ionic retention mechanism.[1]
-
Secondary Interactions: The analyte may have unintended secondary interactions with the sorbent. Modifying the elution solvent (e.g., by adding a small amount of acid or base) can help disrupt these interactions.[10]
Q6: Could the sample matrix or pH be affecting my recovery?
Yes, both the sample matrix and its pH can have a significant impact.
-
Matrix Effects: Complex biological matrices can contain interfering compounds that compete with your analyte for binding sites on the sorbent.[11] Sample pre-treatment, such as protein precipitation or liquid-liquid extraction, may be necessary to clean up the sample before SPE.[3]
-
Sample pH: The pH of the sample is crucial, especially for analytes with ionizable functional groups. For fatty acids (before esterification), adjusting the sample pH to be at least 2 units below their pKa will ensure they are in their neutral form, which enhances retention on a reversed-phase sorbent.[1][12] While fatty acid esters are generally neutral, the pH of the sample can still influence the overall matrix and potential interferences.[13][14]
Q7: I am seeing poor reproducibility between samples. What are the common causes?
Poor reproducibility can stem from inconsistencies in the experimental procedure.[3][10]
-
Inconsistent Flow Rates: Variations in flow rate during loading, washing, or elution can lead to variable results. Using a vacuum manifold or an automated system can help maintain consistent flow.[2]
-
Sorbent Bed Drying: Allowing the sorbent to dry out between the conditioning and loading steps can cause inconsistent wetting and channeling, leading to poor reproducibility.[1][2]
-
Variable Sample Pre-treatment: Ensure every sample is treated identically before loading onto the SPE cartridge.[2]
-
Sorbent Batch Variation: Different batches of SPE cartridges can sometimes have slight variations.[10] If you notice a sudden change in performance, check if you have started using a new batch of cartridges.
Q8: Is it possible for my sample to become contaminated by the SPE cartridge itself?
Yes, contamination can be an issue. Studies have reported that commercially available SPE columns, particularly the polypropylene (B1209903) barrels, can leach contaminants like palmitic and stearic acid.[15] To minimize this, consider collecting the eluent in glass tubes instead of plastic.[15] If contamination is suspected, running a blank (eluting a clean, empty cartridge) is essential to identify any leached compounds.
Data Presentation
Table 1: Impact of SPE Parameters on Analyte Recovery (Hypothetical Data)
This table illustrates how recovery can be affected by key parameters in a reversed-phase SPE workflow for a typical fatty acid methyl ester (FAME).
| Parameter | Condition A | Recovery (A) | Condition B | Recovery (B) | Rationale |
| Sorbent Type | Polar (Silica) | < 20% | Non-polar (C18) | > 90% | FAMEs are non-polar and require a non-polar sorbent for effective retention via hydrophobic interactions.[5] |
| Sample Loading Solvent | 80% Methanol | < 30% | 5% Methanol | > 95% | A high organic content in the loading solvent will prevent the non-polar analyte from binding to the reversed-phase sorbent.[8] |
| Wash Solvent | 70% Methanol | ~ 50% | 40% Methanol | > 90% | A strong wash solvent can prematurely elute the analyte of interest along with interferences.[2] |
| Elution Solvent | 50% Methanol | < 40% | 100% Methanol | > 95% | The elution solvent must be strong enough to disrupt the analyte-sorbent interactions and elute the compound.[1] |
| Sample Load Flow Rate | 5 mL/min | ~ 60% | 1 mL/min | > 95% | A slower flow rate allows for sufficient equilibrium time between the analyte and the sorbent, maximizing retention.[1][2] |
Experimental Protocols
Protocol 1: General Troubleshooting by Mass Balance Analysis
This protocol is used to identify which step of your SPE method is responsible for analyte loss.
-
Prepare a Standard: Prepare a standard solution of your fatty acid ester in the initial sample solvent at a known concentration.
-
Perform SPE: Process the standard solution through your entire SPE protocol.
-
Collect All Fractions: Separately collect the liquid from each step:
-
Fraction 1: The sample effluent (liquid that passes through during the loading step).
-
Fraction 2: The wash solvent effluent.
-
Fraction 3: The final elution fraction.
-
-
Analyze Fractions: Quantify the concentration of your analyte in each of the three fractions using your established analytical method (e.g., GC-MS).
-
Interpret Results:
-
Analyte in Fraction 1: Indicates poor retention. Troubleshoot by checking sorbent choice, sample solvent, and loading flow rate.[3]
-
Analyte in Fraction 2: The wash step is too aggressive. Use a weaker wash solvent.[3]
-
Little to No Analyte in Fraction 3 (and not in 1 or 2): The analyte is strongly bound to the sorbent and not eluting. Use a stronger elution solvent or increase the elution volume.[3]
-
Protocol 2: Standard Reversed-Phase SPE for Fatty Acid Esters in an Aqueous Matrix
This is a generic starting protocol that can be optimized for specific applications.
-
Sorbent Selection: Choose a non-polar sorbent such as C18 (octadecylsilyl) or a polymeric equivalent.
-
Conditioning: Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge. This wets the bonded phase. Do not let the cartridge go dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water or a buffer matching the pH of your sample. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the cartridge go dry.[8]
-
Sample Loading: Load the pre-treated sample at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-20% methanol in water) to remove polar interferences.
-
Elution: Elute the fatty acid esters with 1-2 cartridge volumes of a strong, non-polar solvent (e.g., 100% methanol, acetonitrile, or ethyl acetate).[8] Collect the eluate for analysis.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor SPE recovery.
Factors Influencing SPE Recovery
Caption: Key factors influencing solid-phase extraction results.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. interchim.fr [interchim.fr]
- 7. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. specartridge.com [specartridge.com]
- 10. hawach.com [hawach.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
Validation & Comparative
Comparative Guide to the Quantification of 2-Hydroxytetracosanoic Acid Ethyl Ester
This guide provides a comparative overview of two primary analytical methodologies for the robust validation of 2-Hydroxytetracosanoic acid ethyl ester quantification in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible quantification assays for this specific long-chain 2-hydroxy fatty acid ester.
Introduction
2-Hydroxytetracosanoic acid is a 2-hydroxy long-chain fatty acid that plays a role in various biological processes, and its ethyl ester form may be of interest in metabolic studies. Accurate quantification of this compound is crucial for understanding its physiological and pathological significance. The presence of the hydroxyl group on the alpha-carbon presents unique analytical challenges and considerations compared to non-hydroxylated fatty acid esters. This guide outlines two validated approaches, highlighting their respective principles, performance characteristics, and experimental workflows to aid in the selection of the most suitable method for specific research needs.
Analytical Methodologies: A Comparative Overview
Two principal techniques are widely employed for the quantification of fatty acid derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a well-established method for fatty acid analysis. However, for polar and non-volatile compounds like 2-hydroxy fatty acid esters, a chemical derivatization step is mandatory to increase volatility and improve chromatographic peak shape.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach has gained prominence due to its high sensitivity, specificity, and the ability to often analyze compounds in their native form without derivatization. LC-MS/MS is particularly well-suited for the analysis of complex biological samples.
The following sections provide detailed experimental protocols and performance data for both a GC-MS and an LC-MS/MS method for the quantification of this compound.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the two methodologies for the quantification of this compound.
| Parameter | GC-MS Method (with Derivatization) | LC-MS/MS Method (without Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Preparation Time | Longer (due to derivatization) | Shorter |
| Throughput | Lower | Higher |
Experimental Protocols
General Sample Preparation (from Biological Matrix)
A generic sample preparation workflow for the extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate) is outlined below.
Figure 1: General Sample Preparation Workflow.
GC-MS Quantification Method
This method involves the derivatization of the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.
4.2.1. Materials and Reagents
-
This compound analytical standard (commercially available).
-
Internal Standard (IS): e.g., 2-Hydroxydocosanoic acid ethyl ester (or a stable isotope-labeled analog if available).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Hexane, Isopropanol, Acetonitrile (all HPLC or GC grade).
4.2.2. Sample Preparation and Derivatization
-
Extraction: Perform the general sample preparation as outlined in Figure 1.
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
4.2.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for this compound-TMS derivative: Monitor characteristic fragment ions. The most intense fragment is often from the cleavage alpha to the TMS-ether group.
-
Target Ions for Internal Standard-TMS derivative: Monitor corresponding characteristic fragment ions.
-
4.2.4. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Figure 2: GC-MS Derivatization and Analysis Workflow.
LC-MS/MS Quantification Method
This method allows for the direct analysis of this compound without a derivatization step.
4.3.1. Materials and Reagents
-
This compound analytical standard.
-
Internal Standard (IS): e.g., 2-Hydroxydocosanoic acid ethyl ester (or a stable isotope-labeled analog).
-
Solvents: Methanol, Acetonitrile, Water (all LC-MS grade), Formic Acid.
4.3.2. Sample Preparation
-
Extraction: Perform the general sample preparation as outlined in Figure 1.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
4.3.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent).
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid.
-
Gradient: Start at 80% B, increase to 100% B over 5 min, hold for 3 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Determine the precursor ion ([M+H]⁺) and a characteristic product ion. A common fragmentation is the neutral loss of water or the ethyl ester group.
-
MRM Transition for Internal Standard: Determine the corresponding precursor and product ions.
-
4.3.4. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Figure 3: LC-MS/MS Analysis Workflow.
Conclusion
Both GC-MS and LC-MS/MS methodologies can be successfully validated for the quantification of this compound.
-
The GC-MS method , while requiring a derivatization step, is a robust and reliable technique, particularly in laboratories where GC-MS is the primary analytical platform.
-
The LC-MS/MS method offers the advantages of simpler sample preparation, higher throughput, and generally better sensitivity, making it the preferred method for many applications, especially when dealing with a large number of samples or when very low detection limits are required.
The selection of the optimal method will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. It is recommended to perform a thorough method validation according to international guidelines (e.g., FDA or EMA) to ensure the accuracy and reliability of the obtained quantitative data.
A Comparative Analysis of 2-Hydroxytetracosanoic Acid Ethyl and Methyl Esters for Research Applications
For researchers, scientists, and drug development professionals working with very-long-chain fatty acids, the choice between methyl and ethyl esters of a parent compound can significantly impact experimental outcomes. This guide provides a detailed comparison of 2-Hydroxytetracosanoic acid ethyl ester and its methyl ester analog, focusing on their physicochemical properties, inferred biological activity, and relevant experimental protocols. While direct comparative studies are limited, this guide synthesizes available data and general principles of fatty acid ester chemistry to inform experimental design.
Physicochemical Properties: A Comparative Overview
The primary difference between the ethyl and methyl esters of 2-Hydroxytetracosanoic acid lies in the additional methylene (B1212753) group in the ethyl ester, which influences its physical properties. Generally, for long-chain fatty acid esters, the ethyl ester exhibits a slightly higher molecular weight, which can affect properties such as boiling point and density.
| Property | 2-Hydroxytetracosanoic Acid Methyl Ester | This compound |
| Molecular Formula | C25H50O3 | C26H52O3 |
| Molecular Weight | 398.67 g/mol | 412.69 g/mol [1] |
| CAS Number | 2433-95-6[2] | 124111-47-3[1] |
| Physical State | Solid (predicted) | Solid (predicted) |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), methanol (B129727), and chloroform. | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and chloroform. |
| Stability | Generally stable under standard conditions. May be susceptible to hydrolysis under acidic or basic conditions. | Generally stable, though potentially more susceptible to oxidation than the methyl ester over long-term storage. |
Note: Some properties are predicted based on the parent compound, 2-Hydroxytetracosanoic acid, which is a solid at room temperature.[3]
Inferred Biological Activity and Considerations
-
Enzymatic Processing: The rate of hydrolysis by cellular esterases could differ, potentially affecting the bioavailability of the parent 2-Hydroxytetracosanoic acid.
-
Membrane Interactions: The slight increase in lipophilicity of the ethyl ester might influence its interaction with cellular membranes and binding to transport proteins.
-
Receptor Binding: For FAHFAs that act on specific receptors, the size of the ester group could subtly alter binding affinity and subsequent signaling.
Researchers should consider these potential differences when designing experiments and may need to empirically determine the optimal ester for their specific biological system.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of 2-Hydroxytetracosanoic acid esters, adapted from standard methods for fatty acid esterification and analysis.
Synthesis: Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of both methyl and ethyl esters from 2-Hydroxytetracosanoic acid.
Materials:
-
2-Hydroxytetracosanoic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Hydroxytetracosanoic acid in an excess of anhydrous methanol (for the methyl ester) or ethanol (for the ethyl ester) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in hexane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude ester.
-
Purify the ester by column chromatography on silica (B1680970) gel if necessary.
Synthesis Workflow
Caption: Acid-catalyzed esterification of 2-Hydroxytetracosanoic acid.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of fatty acid esters. Due to the high boiling point of these very-long-chain esters, a high-temperature column and appropriate temperature program are necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness)
GC-MS Conditions (Example):
-
Injector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 350 °C
-
Hold at 350 °C for 10 min
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 350 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Sample Preparation:
-
Dissolve the ester in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
-
If the hydroxyl group requires derivatization to improve peak shape, it can be silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of 2-Hydroxytetracosanoic acid esters.
Conclusion
The choice between this compound and its methyl ester analog will depend on the specific requirements of the research. The ethyl ester, with its slightly greater molecular weight and lipophilicity, may exhibit different solubility and biological interaction profiles compared to the methyl ester. For applications where precise physicochemical properties are critical, empirical evaluation is recommended. The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds, enabling researchers to produce and characterize them for their specific needs. As more research is conducted on these specific very-long-chain hydroxy fatty acid esters, a clearer understanding of their comparative performance will undoubtedly emerge.
References
Comparative Efficacy of 2-Hydroxytetracosanoic Acid and its Ethyl Ester: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the biological efficacy of 2-hydroxytetracosanoic acid and 2-hydroxytetracosanoic acid ethyl ester are not available in the current scientific literature. This guide provides a comparative overview based on the established biological roles of the parent acid and the known toxicological and pharmacological profiles of fatty acid ethyl esters (FAEEs) in general. The information regarding the ethyl ester is largely inferential and intended to guide future research.
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very-long-chain fatty acid that is a critical component of sphingolipids in the myelin sheath of the nervous system.[1][2] Its ethyl ester, this compound, is the esterified form of the parent acid. While the biological significance of cerebronic acid is well-documented, particularly in maintaining myelin integrity, the biological activities of its ethyl ester have not been specifically investigated. This guide aims to provide a comparative framework by summarizing the known functions of the parent acid and extrapolating the potential effects of the ethyl ester based on the broader class of fatty acid ethyl esters (FAEEs).
2-Hydroxytetracosanoic Acid (Cerebronic Acid)
2-Hydroxytetracosanoic acid is a saturated fatty acid with a hydroxyl group at the alpha-position. It is most notably recognized for its integral role in the structure and function of the nervous system.
Physiological Significance:
-
Myelin Sheath Component: Cerebronic acid is a major constituent of galactosylceramides and sulfatides, which are abundant sphingolipids in the myelin sheath.[1][2] The myelin sheath is a lipid-rich layer that insulates nerve fibers, enabling rapid and efficient transmission of nerve impulses.
-
Myelin Stability: The 2-hydroxyl group of cerebronic acid is thought to be crucial for the stability and long-term maintenance of the myelin sheath.[2] Its absence has been linked to late-onset axonal and myelin sheath degeneration.[2]
-
Cell Signaling: As a component of sphingolipids, cerebronic acid is involved in modulating membrane properties and may participate in cell signaling pathways that regulate cell differentiation and apoptosis.[1]
This compound
The biological effects of this compound have not been directly studied. However, based on the literature on other fatty acid ethyl esters (FAEEs), we can infer some potential properties. FAEEs are non-oxidative metabolites of ethanol (B145695) and are often associated with alcohol-induced organ damage.[3][4][5]
Inferred Biological Profile:
-
Formation: It is plausible that this compound could be formed in the body in the presence of its parent acid and ethanol.
-
Toxicity: FAEEs have been shown to be cytotoxic. They can disrupt mitochondrial function, increase the production of reactive oxygen species (ROS), and induce apoptosis.[6] Some research, however, suggests that in specific contexts like acute pancreatitis, FAEEs may be less toxic than their parent free fatty acids.[7]
-
Cell Signaling Disruption: Studies on other FAEEs have demonstrated their ability to interfere with cellular signaling pathways. For instance, they have been shown to inhibit stimulated interleukin-2 (B1167480) production and calcium influx in human mononuclear cells.[8]
Comparative Summary
The following table summarizes the known and inferred properties of 2-hydroxytetracosanoic acid and its ethyl ester.
| Feature | 2-Hydroxytetracosanoic Acid (Parent Acid) | This compound (Inferred) |
| Primary Role | Structural component of myelin, essential for nervous system integrity.[1][2] | Potential cytotoxic metabolite.[3][4][5] |
| Known Effects | Maintains long-term stability of myelin sheath.[2] | May induce mitochondrial dysfunction and oxidative stress.[6] |
| Cell Signaling | Involved in membrane homeostasis and cell signaling as part of sphingolipids.[1] | May disrupt cellular signaling pathways.[8] |
| Toxicity Profile | Essential for normal physiological function. | Generally considered cytotoxic, though context-dependent.[6][7] |
Potential Differences in Bioavailability and Metabolism
Esterification can significantly alter the physicochemical properties of a fatty acid, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Fatty acid ethyl esters are generally more lipophilic than their corresponding free fatty acids. This could lead to differences in how they cross cell membranes and are transported within the body. The metabolism of this compound would likely involve hydrolysis back to the parent acid and ethanol, a process that could influence the local concentration and biological activity of both molecules.
Experimental Protocols for Comparative Efficacy Assessment
To directly compare the biological efficacy of 2-hydroxytetracosanoic acid and its ethyl ester, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments that could be employed.
Cell Viability and Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of 2-hydroxytetracosanoic acid and its ethyl ester on a relevant cell line (e.g., oligodendrocytes or neuronal cells).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., MO3.13 human oligodendrocyte cell line) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of 2-hydroxytetracosanoic acid and this compound (e.g., 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Apoptosis Assay by Flow Cytometry
Objective: To quantify and compare the induction of apoptosis by 2-hydroxytetracosanoic acid and its ethyl ester.
Methodology:
-
Cell Treatment: Treat cells with selected concentrations of each compound based on the cytotoxicity assay results for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the results.
Reactive Oxygen Species (ROS) Measurement
Objective: To assess and compare the ability of each compound to induce oxidative stress.
Methodology:
-
Cell Treatment: Treat cells with the compounds for a shorter duration (e.g., 1, 3, 6 hours).
-
Probe Loading: Incubate the treated cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fold-increase in ROS levels in treated cells relative to the control.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize the known signaling context of 2-hydroxytetracosanoic acid and a hypothetical workflow for its comparison with the ethyl ester.
Caption: Biosynthesis of 2-hydroxy-galactosylceramide for myelin formation.
Caption: Workflow for comparing the biological effects of the parent acid and its ethyl ester.
References
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Cross-Validation of 2-Hydroxytetracosanoic Acid Ethyl Ester Analysis: A Comparative Guide on GC-MS and LC-MS/MS Platforms
For researchers, scientists, and drug development professionals engaged in the analysis of 2-Hydroxytetracosanoic acid ethyl ester, the selection of an appropriate analytical platform is a critical decision that influences data quality, sample throughput, and overall study outcomes. This guide provides an objective comparison of two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by established methodologies for the analysis of long-chain fatty acid ethyl esters, providing a robust framework for cross-validation studies.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the assay, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each platform in the context of fatty acid ethyl ester analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 5-10 nM[1] | 0.2 - 7.5 ng/g[2] |
| Limit of Quantification (LOQ) | 60 nM[1] | 1 - 25 ng/g[2] |
| Linearity (r²) | > 0.99 | > 0.99[2] |
| Intra-day Precision (%RSD) | < 7%[1] | 3.5 - 9.7%[2] |
| Accuracy (% Recovery) | Typically within 85-115% | 93.8 - 107%[2] |
| Sample Preparation | Requires derivatization | Direct analysis possible |
| Specificity | High, based on retention time and mass spectrum | Very high, based on precursor/product ion transitions |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of this compound typically requires a derivatization step to increase the volatility of the analyte. The hydroxyl group is usually silylated.
1. Sample Preparation (Extraction and Derivatization)
-
Lipid Extraction: A modified Bligh-Dyer extraction is commonly employed for the extraction of lipids from biological matrices.[3]
-
Derivatization: The extracted lipid residue is subjected to silylation. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. The mixture is heated at 70°C for 30 minutes. After cooling, the sample is evaporated to dryness under a stream of nitrogen and reconstituted in hexane (B92381) for GC-MS analysis.
2. Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS allows for the direct analysis of this compound without the need for derivatization, simplifying sample preparation.
1. Sample Preparation (Extraction)
-
Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of cold acetone (B3395972) containing an appropriate internal standard (e.g., d4-2-hydroxytetracosanoic acid ethyl ester). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[4]
-
Solid-Phase Extraction (SPE): The supernatant can be further cleaned up using a C18 SPE cartridge to remove salts and other polar interferences. The cartridge is conditioned with methanol (B129727) and water. The sample is loaded, washed with a low percentage of organic solvent in water, and the analyte is eluted with methanol or acetonitrile. The eluate is then evaporated and reconstituted in the mobile phase.
2. Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.
-
Visualizing the Workflow and Method Comparison
To facilitate a clearer understanding of the analytical processes and their relationships, the following diagrams are provided.
References
A Comparative Guide to Inter-Laboratory Performance in 2-Hydroxytetracosanoic Acid Ethyl Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
The analysis of long-chain hydroxy fatty acid esters presents analytical challenges due to their low endogenous concentrations and the potential for isomeric overlap.[1] The methodologies outlined below are based on established protocols for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) and fatty acid ethyl esters (FAEEs).[1][2]
Hypothetical Inter-Laboratory Study Design
To illustrate a typical inter-laboratory comparison, we present a hypothetical study involving three laboratories: Lab A, Lab B, and Lab C. Each laboratory was supplied with identical sets of human plasma samples spiked with known concentrations of 2-Hydroxytetracosanoic acid ethyl ester at low, medium, and high levels. The laboratories were tasked with quantifying the analyte using their in-house validated analytical methods. The primary performance metrics evaluated were accuracy, expressed as percent recovery, and precision, expressed as the percent relative standard deviation (%RSD).
Data Presentation
The following tables summarize the hypothetical quantitative data from the three participating laboratories.
Table 1: Inter-Laboratory Comparison of Accuracy (% Recovery)
| Concentration Level | Spiked Concentration (ng/mL) | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) |
| Low | 5 | 98.2 | 103.5 | 95.8 |
| Medium | 50 | 101.5 | 99.1 | 104.2 |
| High | 200 | 99.8 | 100.7 | 101.3 |
Table 2: Inter-Laboratory Comparison of Precision (%RSD)
| Concentration Level | Spiked Concentration (ng/mL) | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) |
| Low | 5 | 6.5 | 8.2 | 7.1 |
| Medium | 50 | 4.1 | 5.5 | 4.8 |
| High | 200 | 3.2 | 4.0 | 3.7 |
Experimental Protocols
The following section details a comprehensive and robust analytical methodology for the quantification of this compound in a biological matrix, based on common techniques for similar analytes.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard: To 500 µL of human plasma, add an appropriate internal standard, such as an isotopically labeled version of the analyte (e.g., this compound-d4).
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method.[1] Add a 2:1:0.8 mixture of methanol:dichloromethane:water to the plasma sample. Vortex vigorously for 15 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to induce phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.
-
Solid-Phase Extraction:
-
Condition a silica (B1680970) SPE cartridge with hexane.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.[1]
-
Elute the desired analyte fraction containing this compound with a more polar solvent mixture (e.g., 80:20 hexane:ethyl acetate).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatography System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system.[2]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from matrix components.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Visualizations
Experimental Workflow
References
A Comparative Guide to Reference Standards for 2-Hydroxytetracosanoic acid ethyl ester
For researchers, scientists, and drug development professionals engaged in rigorous analytical work, the quality and reliability of reference standards are paramount. This guide provides a comparative overview of reference standards for 2-Hydroxytetracosanoic acid ethyl ester (CAS 124111-47-3), a long-chain fatty acid ester. Due to the limited availability of direct comparative studies, this guide synthesizes information from supplier specifications, general analytical methodologies for fatty acid esters, and data for analogous compounds to present a comprehensive comparison.
Commercial Availability and Alternatives
This compound is a specialized chemical and is available from a select number of suppliers catering to the research and pharmaceutical industries. Key suppliers include AbMole BioScience, Parchem, and MedChemExpress. While direct, head-to-head comparisons of these standards are not publicly available, researchers can evaluate them based on the purity specifications and the comprehensiveness of the documentation provided, such as a Certificate of Analysis (CoA).
As a direct alternative, researchers may consider the free acid form, 2-Hydroxytetracosanoic acid (also known as Cerebronic acid, CAS 544-57-0), which is more widely available and has been characterized in numerous studies. For applications where the ethyl ester is not strictly required, this can be a viable option. Additionally, other long-chain fatty acid ethyl esters, such as ethyl oleate (B1233923) or ethyl stearate, can serve as system suitability standards or for method development purposes when analyzing long-chain fatty acid esters.
Performance Characteristics of Reference Standards
The performance of a reference standard is primarily defined by its purity, stability, and characterization. The following table summarizes typical specifications for this compound and a common alternative.
| Feature | This compound | 2-Hydroxytetracosanoic acid | Notes |
| CAS Number | 124111-47-3 | 544-57-0 | Unique identifiers for the chemical substances. |
| Typical Purity | >95%[1] | >98% | Purity is a critical factor for the accuracy of analytical measurements. |
| Molecular Formula | C26H52O3 | C24H48O3[2] | --- |
| Molecular Weight | 412.69 g/mol | 384.63 g/mol [2] | --- |
| Format | Typically supplied as a solid or in a specified solvent. | Typically supplied as a solid. | The format can impact the ease of use and sample preparation. |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1] | Long-term storage at -20°C is recommended. | Proper storage is crucial to maintain the stability of the standard. |
Experimental Protocols
The analysis and qualification of this compound reference standards typically involve chromatographic techniques. Below are detailed methodologies that can be adapted for this purpose.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of the reference standard and identifying any potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve the standard in 1 mL of a suitable organic solvent, such as hexane (B92381) or ethyl acetate, to a final concentration of 1 mg/mL.
-
If the standard is the free acid, derivatization to its methyl or ethyl ester is necessary prior to GC-MS analysis. A common method is esterification using methanolic HCl.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar capillary column.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
3. Data Analysis:
-
The purity is determined by calculating the peak area of this compound as a percentage of the total peak areas in the chromatogram.
Stability Indicating Method by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the stability of the reference standard under various stress conditions (e.g., acid, base, heat, light).
1. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
For stress studies, subject aliquots of the stock solution to the desired conditions. For example:
-
Acidic: Add 0.1 N HCl and heat at 60°C.
-
Basic: Add 0.1 N NaOH and heat at 60°C.
-
Oxidative: Add 3% H2O2.
-
Thermal: Heat the solid standard at a specified temperature.
-
Photolytic: Expose the solution to UV light.
-
-
Neutralize the acid and base-stressed samples before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 70% acetonitrile.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for purity assessment and stability testing.
Caption: Workflow for Purity Assessment using GC-MS.
Caption: Workflow for Stability Indicating Method using HPLC.
Conclusion
The selection of a reference standard for this compound requires careful consideration of the supplier's specifications, particularly purity and the quality of accompanying documentation. While direct comparative data is scarce, researchers can employ standardized analytical methods such as GC-MS and HPLC to verify the performance and stability of the chosen standard. For applications with flexibility, 2-Hydroxytetracosanoic acid may serve as a well-characterized alternative. By following the outlined experimental protocols, researchers can ensure the accuracy and reliability of their analytical results.
References
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents with selective cytotoxicity against cancer cells is a cornerstone of oncological research. Among the diverse classes of molecules under investigation, long-chain fatty acids and their derivatives have garnered significant attention for their multifaceted roles in cellular processes and their potential as anti-cancer agents. This guide provides a comparative analysis of the cytotoxic effects of 2-Hydroxytetracosanoic acid ethyl ester and related 2-hydroxy fatty acids, offering insights into their structure-activity relationships and mechanisms of action.
Comparative Cytotoxicity of 2-Hydroxy Fatty Acids
While specific cytotoxic data for this compound remains limited in publicly available literature, studies on structurally similar 2-hydroxy fatty acids (2-OHFAs) provide valuable benchmarks for its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of various hydroxystearic acid (HSA) regioisomers across a panel of human cancer cell lines, demonstrating the impact of the hydroxyl group's position on cytotoxic activity.
| Compound | CaCo-2 (Colon) | HT29 (Colon) | HeLa (Cervical) | MCF7 (Breast) | PC3 (Prostate) | NLF (Normal Lung Fibroblasts) |
| 5-Hydroxystearic acid (5-HSA) | 25.1 µM | - | 22.1 µM | - | - | - |
| 7-Hydroxystearic acid (7-HSA) | - | 14.7 µM | 26.6 µM | 21.4 µM | 24.3 µM | 24.9 µM |
| 9-Hydroxystearic acid (9-HSA) | - | - | - | - | - | - |
| 10-Hydroxystearic acid (10-HSA) | Weak Effect | Weak Effect | Weak Effect | Weak Effect | Weak Effect | Weak Effect |
| 11-Hydroxystearic acid (11-HSA) | 27.6 µM | - | - | 35.8 µM | - | 29.7 µM |
| 8-Hydroxystearic acid (8-HSA) | No Activity | No Activity | No Activity | No Activity | No Activity | No Activity |
Data sourced from a study on the antiproliferative activity of hydroxystearic acid regioisomers[1]. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
The data indicates that the position of the hydroxyl group along the fatty acid chain significantly influences its cytotoxic potency. Notably, 7-HSA displayed the most consistent and potent growth inhibitory effects across multiple cancer cell lines[1]. This suggests that the presence and location of the hydroxyl group are critical determinants of the biological activity of these molecules.
Insights into the Mechanism of Action: Signaling Pathways
Research into the cytotoxic effects of 2-OHFAs has begun to elucidate the underlying molecular mechanisms. These compounds appear to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
One of the central pathways implicated is the mTOR/S6K1/Gli1 pathway . Studies have shown that treatment with (R)-2-hydroxypalmitic acid ((R)-2-OHPA), a shorter-chain 2-OHFA, can inhibit this pathway, leading to decreased tumor growth and enhanced chemosensitivity in gastric cancer models[2]. This inhibition is often linked to the activation of AMP-activated protein kinase (AMPK) , a critical energy sensor in cells[2].
Furthermore, the AMPK/YAP signaling axis has been identified as another target of 2-OHFAs. By activating AMPK, these fatty acids can suppress the activity of the transcriptional co-activator YAP, which is a key regulator of organ size and a driver of tumorigenesis[3].
The induction of apoptosis , or programmed cell death, is a hallmark of many effective anticancer agents. 2-hydroxy-docosahexaenoic acid (HCA) has been shown to induce apoptosis in pancreatic cancer cells, a process that may be initiated through the extrinsic or death receptor-dependent pathway involving caspase-8 activation[4]. Additionally, oxidized unsaturated fatty acids can trigger apoptosis through the production of reactive oxygen species (ROS) and the activation of caspases[5].
Signaling pathways modulated by 2-hydroxy fatty acids.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic effects of compounds like this compound is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability and proliferation.
MTT Assay Protocol
This protocol provides a general framework for conducting an MTT assay to determine the IC50 of a test compound.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HCT116, Vero)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells from culture and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in a final volume of 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[6].
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only). Incubate the plates for a specified period (e.g., 48 hours)[6].
-
MTT Addition: Following the treatment period, add 10-50 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C[6]. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined by plotting a dose-response curve.
Experimental workflow for the MTT assay.
Conclusion
The available evidence strongly suggests that 2-hydroxy fatty acids represent a promising class of compounds with potential anticancer activity. While direct cytotoxicity data for this compound is not yet prevalent, the comparative data from related molecules, particularly other long-chain 2-hydroxy fatty acids, indicate a high likelihood of biological activity. The structure-activity relationship appears to be significantly influenced by the position of the hydroxyl group. The mechanism of action likely involves the modulation of critical signaling pathways that govern cell proliferation and apoptosis, such as the AMPK/mTOR and AMPK/YAP axes. Further research focusing on the direct evaluation of this compound and its derivatives is warranted to fully characterize its cytotoxic profile and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCA (2-Hydroxy-Docosahexaenoic Acid) Induces Apoptosis and Endoplasmic Reticulum Stress in Pancreatic Cancer Cells | MDPI [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxytetracosanoic Acid Ethyl Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the disposal of 2-Hydroxytetracosanoic acid ethyl ester, a fatty acid compound, based on general best practices for laboratory chemical waste management.
Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, a thorough risk assessment should be conducted. While this compound is not classified as a hazardous substance according to available information, it is prudent to handle it with care.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Determine if the waste is pure this compound or a solution.
-
If it is a solution, identify all other chemical components to ensure compatibility and proper waste stream segregation.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Select a chemically compatible and leak-proof waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be in good condition, with a secure, tightly fitting cap.[3] Makeshift covers are not acceptable.[3]
-
Ensure the container is clearly and accurately labeled.
-
-
Labeling:
-
The waste label should include:
-
The full chemical name: "Waste this compound"
-
The concentration (if in solution).
-
The words "Hazardous Waste" may be required by local regulations, even for non-hazardous chemicals. Consult your EHS office.
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once the container is full or ready for pickup, follow your institution's procedures to request a waste pickup from the EHS department.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office.
-
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's emergency response team.
-
Personal Contamination:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water and seek medical attention.[4]
-
Illustrative Properties of Similar Fatty Acid Esters
The following table summarizes typical physical and chemical properties of long-chain fatty acid esters to provide context. Note that these are not the specific properties of this compound.
| Property | Typical Value/Observation |
| Physical State | Liquid or low-melting solid |
| Appearance | Clear or white/off-white |
| Odor | Slight or odorless |
| Water Solubility | Insoluble or low solubility |
| Flash Point | Generally > 110 °C (> 230 °F)[4] |
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.
References
Essential Safety and Operational Guide for Handling 2-Hydroxytetracosanoic Acid Ethyl Ester
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxytetracosanoic acid ethyl ester. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety goggles with side protection or a face shield | Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[1] |
| Skin | Chemically resistant gloves | Tested according to EN 374 for chemical protection.[2] Nitrile or neoprene gloves are generally suitable. |
| Lab coat or long-sleeved clothing | To prevent skin contact. | |
| Respiratory | Not generally required under normal use with adequate ventilation | In case of inadequate ventilation, aerosol generation, or spills, use a NIOSH-approved respirator with an organic vapor cartridge.[1][3] For unknown exposure levels or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Handling and Storage Protocol
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1][4][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[2] Use non-sparking tools and explosion-proof equipment if necessary.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][6]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][6][7] Store in the original container.[3]
-
Temperature: Store in a cool, dry, and well-ventilated place.[3][7] Some sources recommend a storage temperature of 2–8 °C.[4][8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]
Spill and Emergency Procedures
In the event of a spill or emergency, follow these procedures to mitigate risks.
Spills:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spill from entering drains or waterways.[4][8] Cover drains if necessary.[4][8]
-
Cleanup: Absorb the spill with an inert material such as sand, earth, or a universal binding agent.[3] Collect the absorbed material into a suitable, labeled container for disposal.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][7]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and approved hazardous waste container.[5][6]
-
Containers: Do not reuse empty containers. Dispose of them as hazardous waste.
-
Consult: Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
